Product packaging for Norgestrel-d5(Cat. No.:)

Norgestrel-d5

Cat. No.: B1165208
M. Wt: 317.5 g/mol
InChI Key: WWYNJERNGUHSAO-LXKXRCJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 6533-00-2 (unlabeled)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O2 B1165208 Norgestrel-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O2

Molecular Weight

317.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2

InChI Key

WWYNJERNGUHSAO-LXKXRCJXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Norgestrel-d5. This compound is the deuterium-labeled version of Norgestrel, a synthetic progestin. Due to its isotopic labeling, it serves as an ideal internal standard for the quantitative analysis of Norgestrel in complex biological matrices, primarily in pharmacokinetic and metabolic studies.

Norgestrel itself is a racemic mixture of two stereoisomers: levonorgestrel and dextronorgestrel.[1][2] The biological activity is attributed almost entirely to levonorgestrel, which functions as a potent agonist of the progesterone receptor.[2]

Core Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. This data is essential for method development, analytical standard preparation, and quality control applications.[3]

PropertyValue
Chemical Name (8R, 9S, 10R, 13S, 14S, 17R)-13-(ethyl-d5)-17-ethynyl-17-hydroxy-1, 2, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one[3]
Synonyms (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d5, Wy-3707-d5
Molecular Formula C₂₁H₂₃D₅O₂[3][4][5]
Molecular Weight 317.48 g/mol [4][5]
CAS Number 2015995-56-7[3][6]
Unlabeled CAS No. 6533-00-2[4]
Typical Purity >98% (by HPLC)[4]
Appearance Crystalline solid (based on unlabeled Norgestrel)[1]
Storage Temperature 2-8°C or as recommended by the supplier[7]

Biological Activity and Signaling Pathway

As an isotopic analog, this compound is presumed to follow the same biological pathways as unlabeled Norgestrel. The active component, levonorgestrel, exerts its progestational effects by binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that modulates gene expression in target tissues.

Progesterone Receptor Signaling Pathway Simplified Progesterone Receptor (PR) Signaling Pathway for Levonorgestrel cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNG_ext Levonorgestrel (Active component of Norgestrel) PR Progesterone Receptor (PR-HSP Complex) LNG_ext->PR Cellular Uptake LNG_PR LNG-PR Complex PR->LNG_PR Binding & HSP Dissociation LNG_PR_dimer Dimerized LNG-PR Complex LNG_PR->LNG_PR_dimer Dimerization PRE Progesterone Response Element (PRE) on DNA LNG_PR_dimer->PRE Nuclear Translocation Transcription Modulation of Gene Transcription PRE->Transcription Recruitment of Co-regulators

References

Norgestrel-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Norgestrel-d5 as an internal standard in quantitative bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the underlying principles, experimental workflows, and data presentation pertinent to its application.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard (IS) is a practical application of the isotope dilution mass spectrometry (IDMS) principle. In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The fundamental premise is that the deuterated standard will behave almost identically to the endogenous, non-labeled analyte (Norgestrel) throughout the entire analytical procedure, including extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2][3]

Because this compound is chemically identical to Norgestrel, with the only difference being the presence of five deuterium atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[3][4] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations or losses encountered during the sample preparation and analysis are effectively normalized. This results in a highly accurate and precise quantification of the analyte of interest.[5]

Mechanism of Action in the Analytical Workflow

The efficacy of this compound as an internal standard is best understood by examining its role at each stage of a typical bioanalytical workflow.

A good internal standard is expected to mimic the analyte throughout the extraction process, HPLC injection, and ionization.[1] For LC-MS/MS analysis, stable isotope-labeled compounds are ideal as they exhibit the same extraction recovery and ionization response as the analyte.[1]

Sample Preparation

During sample preparation, which often involves techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from complex biological matrices such as plasma or serum, both Norgestrel and this compound will exhibit nearly identical partitioning behavior and recovery rates.[1][6] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard, thus keeping their ratio constant.

Chromatographic Separation

In liquid chromatography, the deuterated standard co-elutes with the native analyte. While a minor chromatographic shift can sometimes be observed with deuterated compounds, they generally elute very close to the analyte, ensuring that they experience the same chromatographic conditions and potential matrix effects at the time of elution.[3]

Ionization and Detection

Within the mass spectrometer's ion source, both molecules will have virtually identical ionization efficiencies.[1] Factors that can affect ionization, such as ion suppression from co-eluting matrix components, will impact both the analyte and the internal standard to a similar degree.[4] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). For instance, the protonated precursor ion for norgestrel is monitored at m/z 313.30, while a deuterated analog like levonorgestrel D6 is monitored at m/z 319.00.[1][7]

The following Graphviz diagram illustrates the logical relationship of how this compound as an internal standard corrects for analytical variability.

cluster_0 Analytical Workflow Stages cluster_1 Potential Sources of Variability SamplePrep Sample Preparation (e.g., LLE, SPE) Chromatography Chromatography (LC Separation) SamplePrep->Chromatography Ionization Ionization (e.g., ESI, APCI) Chromatography->Ionization Detection Detection (MS/MS) Ionization->Detection Ratio Constant Analyte/IS Ratio Detection->Ratio Loss Analyte Loss Loss->SamplePrep Matrix Matrix Effects Matrix->Chromatography Matrix->Ionization Instability Instrumental Instability Instability->Detection IS This compound (Internal Standard) IS->SamplePrep Analyte Norgestrel (Analyte) Analyte->SamplePrep Result Accurate & Precise Quantification Ratio->Result

Correction of Analytical Variability by an Internal Standard.

Experimental Protocol: Quantification of Norgestrel in Human Plasma using this compound

This section provides a detailed, synthesized experimental protocol based on common methodologies found in the literature for the quantification of norgestrel using a deuterated internal standard.[1][6][7]

1. Materials and Reagents

  • Norgestrel and this compound (or other deuterated norgestrel) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium hydroxide

  • Human plasma (with anticoagulant like K2EDTA)

  • Extraction solvent (e.g., methyl tert-butyl ether, or a mixture of hexane and ethyl acetate)

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare primary stock solutions of Norgestrel and this compound in methanol.

  • Prepare a series of working standard solutions by serially diluting the Norgestrel stock solution with a 50:50 methanol/water mixture.

  • Prepare a working internal standard solution of this compound.

  • Spike blank human plasma with the working standard solutions to create calibration standards at various concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., Fortis™ C18, 3 μm: 100mm × 2.1mm).[6]

    • Mobile Phase A: De-ionized water with 0.1% NH4OH.[6]

    • Mobile Phase B: Methanol with 0.1% NH4OH.[6]

    • Flow Rate: 400 µL/min.[6]

    • Gradient: A suitable gradient to ensure separation from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Norgestrel: Precursor ion m/z 313.2 -> Product ion m/z 245.2.[6]

      • Norgestrel-d7: Precursor ion m/z 320.1 -> Product ion m/z 251.2.[6]

The following Graphviz diagram outlines the experimental workflow.

Start Start Spike Spike Plasma Sample with this compound Start->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Data Data Acquisition (Analyte/IS Ratio) Inject->Data Quant Quantification Data->Quant End End Quant->End

References

Commercial Suppliers of Norgestrel-d5 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Norgestrel-d5 for research purposes. This compound, a deuterated analog of the synthetic progestin Norgestrel, is an essential tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This guide details available suppliers, their product specifications, relevant experimental protocols, and the underlying biological pathways of Norgestrel's action.

Commercial Availability and Product Specifications

Several reputable suppliers offer this compound for research applications. The following table summarizes key quantitative data for their products. Please note that specifications and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis (CoA).

SupplierCatalog Number (Example)Chemical Purity (Typical)Isotopic Purity (Enrichment)Available Unit SizesCAS NumberMolecular FormulaMolecular Weight
Clinivex RCL8B130778[1]Inquire for detailsInquire for detailsmg quantities[1]2015995-56-7 (d5)C₂₁H₂₃D₅O₂~317.48 g/mol
Santa Cruz Biotechnology sc-212508High PurityInquire for detailsInquire for details2015995-56-7 (d5)[2]C₂₁H₂₃D₅O₂[2]317.48 g/mol [2]
Aquigen Bio Sciences AQ-N011223High-quality reference standard[3]Inquire for detailsCustom Synthesis (mg, gm, kg)[3]2015995-56-7[3]C₂₁H₂₃D₅O₂[3]317.5 g/mol [3]
Pharmaffiliates PA STI 069150High PurityInquire for detailsInquire for detailsNot AvailableC₂₁H₂₃D₅O₂317.48 g/mol
BDG Synthesis 130778>98% (HPLC)[4]Inquire for details10mg, 25mg[4]6533-00-2 (unlabelled)C₂₁H₂₃D₅O₂[4]317.48 g/mol [4]
MedChemExpress HY-108499SHigh PurityInquire for detailsInquire for details2015995-56-7[5]C₂₁H₂₃D₅O₂317.48 g/mol
Isotope Science / Alfa Chemistry 2015995-56-7Research GradeDeuterium-labeledInquire for details2015995-56-7[6]C₂₁H₂₃D₅O₂~317.48 g/mol

Mechanism of Action and Signaling Pathways

Norgestrel is a synthetic progestogen that exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR).[7] Its mechanism of action in contraception is multifaceted, involving the suppression of ovulation, thickening of cervical mucus to impede sperm penetration, and alteration of the endometrium to prevent implantation.[8][9]

The signaling pathways initiated by Norgestrel binding to the progesterone receptor can be broadly categorized into genomic and non-genomic pathways.

Norgestrel_Action_Pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Norgestrel Norgestrel PR Progesterone Receptor (PR) Norgestrel->PR Binds HSP Heat Shock Proteins PR->HSP Released from Dimerized_PR Dimerized PR PR->Dimerized_PR Dimerization MAPK_Pathway MAPK Signaling Cascade PR->MAPK_Pathway Activates (Non-genomic) Nucleus Nucleus Dimerized_PR->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Proteins Effector Proteins mRNA->Proteins Biological_Effects Biological Effects (e.g., Ovulation Inhibition) Proteins->Biological_Effects Cell_Signaling Rapid Cellular Responses MAPK_Pathway->Cell_Signaling

Norgestrel's dual signaling pathways.
Genomic Signaling Pathway

The classical genomic pathway involves the binding of Norgestrel to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins.[10] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in regulating the menstrual cycle and pregnancy.[10][11]

Non-Genomic Signaling Pathway

In addition to the slower genomic effects, Norgestrel can also initiate rapid, non-genomic signaling events.[12] These are mediated by a subpopulation of progesterone receptors located at the cell membrane. Upon Norgestrel binding, these receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.[13]

Experimental Protocols: Use of this compound as an Internal Standard

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of Norgestrel or its active enantiomer, Levonorgestrel, in biological matrices. The following is a generalized protocol based on published methodologies.

LCMS_Workflow Start Start: Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Start->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Organic Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC UPLC/HPLC Separation Reconstitution->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data_Analysis Data Analysis: Peak Area Ratio (Analyte/IS) MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

A typical bioanalytical workflow using this compound.
Sample Preparation

  • Aliquoting : Aliquot a known volume (e.g., 100-500 µL) of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume of a known concentration of this compound solution in an organic solvent (e.g., methanol) to each sample, except for the blank matrix.

  • Protein Precipitation : Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol. Vortex mix for 1-2 minutes.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (Optional but recommended for cleaner samples) :

    • Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant.

    • Vortex mix vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer containing the analyte and internal standard to a new tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution : Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Final Centrifugation : Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions (Example)
  • Liquid Chromatography System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column : A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase : A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 - 10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions :

    • Norgestrel : Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound : Monitor the corresponding transition for the deuterated internal standard, which will have a higher m/z for the precursor ion due to the deuterium labeling.

  • Data Analysis : The concentration of Norgestrel in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Norgestrel and a constant concentration of this compound.

Conclusion

This compound is a critical reagent for researchers in drug development and related fields, enabling accurate and precise quantification of Norgestrel in biological systems. The selection of a suitable commercial supplier should be based on the specific requirements of the research, including purity, isotopic enrichment, and available documentation. The provided experimental protocol offers a robust starting point for the development of bioanalytical methods, while the understanding of Norgestrel's signaling pathways provides a biological context for such studies.

References

An In-depth Technical Guide to the Stability and Storage of Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Norgestrel-d5, a deuterated isotopologue of Norgestrel. Understanding the stability profile of this compound is critical for ensuring its integrity in research and analytical applications, as well as for the development of robust pharmaceutical formulations. This document synthesizes available data on its degradation under various stress conditions, outlines experimental protocols for stability testing, and presents degradation pathways.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. Based on supplier recommendations and data for the non-deuterated form, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (15°C to 25°C) or Refrigeration (2°C to 8°C)Prevents thermal degradation. Refrigeration is recommended for long-term storage to minimize any potential degradation.[1]
Light Protected from lightNorgestrel contains chromophores that may absorb light, potentially leading to photolytic degradation.[2]
Moisture Tightly closed container in a dry placeMinimizes hydrolysis and degradation accelerated by moisture.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageWhile not always specified, storage under an inert atmosphere can prevent oxidation.

For routine laboratory use, storing this compound in a tightly sealed vial in a refrigerator and protecting it from light is a common and effective practice.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not extensively published, studies on Levonorgestrel, the biologically active enantiomer of Norgestrel, provide highly relevant insights.

The following table summarizes the degradation of Levonorgestrel under various stress conditions as per International Council for Harmonisation (ICH) guidelines. These conditions are designed to accelerate degradation to a level of 5-20%.

Stress ConditionReagent/ParametersExposure TimeDegradation (%)
Acidic Hydrolysis 2N HCl24 hours at 60°C~7%[3]
Alkaline Hydrolysis 2N NaOH24 hours at 60°C~10%[3]
Oxidative Degradation 30% H₂O₂24 hours at 60°C~3%[3]
Thermal Degradation Dry Heat24 hours at 105°CNo significant degradation[3]
Photolytic Degradation UV Light (as per ICH Q1B)24 hoursStable[3]
Humidity 90% Relative Humidity168 hours at 25°C~0.20%[3]

These results indicate that Levonorgestrel is most susceptible to degradation under acidic and alkaline conditions, with moderate sensitivity to oxidation. It demonstrates significant stability against thermal and photolytic stress. It is important to note that Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel; however, the stability of both enantiomers is expected to be very similar under these conditions.

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation studies on this compound, based on established methods for Levonorgestrel and ICH guidelines.

Preparation of Stock Solution

A stock solution of this compound is typically prepared in a solvent such as methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. This stock solution is then used for the individual stress studies.

Acidic Degradation
  • To a known volume of the this compound stock solution, add an equal volume of 2N hydrochloric acid.

  • Reflux the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N sodium hydroxide.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Alkaline Degradation
  • To a known volume of the this compound stock solution, add an equal volume of 2N sodium hydroxide.

  • Reflux the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 2N hydrochloric acid.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • To a known volume of the this compound stock solution, add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Dilute the solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a hot air oven maintained at 105°C for 24 hours.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid in the mobile phase at a suitable concentration for analysis.

Photolytic Degradation
  • Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure, prepare solutions of both the exposed and control samples in the mobile phase for analysis.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is used to quantify the amount of undegraded this compound and to separate it from its degradation products. A typical HPLC method for Levonorgestrel utilizes a C18 column with a gradient elution of acetonitrile and water.

Visualizations

Factors Affecting this compound Stability

The following diagram illustrates the key environmental factors that can influence the stability of this compound.

cluster_factors Environmental Factors Norgestrel_d5 This compound Temperature Temperature Norgestrel_d5->Temperature Degradation Light Light Norgestrel_d5->Light Photolysis Moisture Moisture Norgestrel_d5->Moisture Hydrolysis Oxygen Oxygen Norgestrel_d5->Oxygen Oxidation pH pH (in solution) Norgestrel_d5->pH Hydrolysis

Caption: Key environmental factors influencing this compound stability.

Experimental Workflow for Forced Degradation Studies

This diagram outlines a typical workflow for conducting forced degradation studies on this compound.

start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Sample stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Degradation and Identify Degradants analyze->data end Establish Stability Profile and Degradation Pathway data->end

Caption: Workflow for this compound forced degradation studies.

Degradation Pathways

While detailed degradation pathways for Norgestrel under all stress conditions are not fully elucidated in the public domain, some general pathways can be inferred. Under hydrolytic (acidic and alkaline) conditions, the primary sites of degradation are likely the functional groups susceptible to hydrolysis, although Norgestrel itself lacks easily hydrolyzable groups. The degradation observed is likely due to more complex reactions under harsh conditions.

Oxidative degradation may involve the oxidation of the hydroxyl group or the ethynyl group. Further research, including the use of mass spectrometry to identify degradation products, is necessary to fully map the degradation pathways of this compound under various stress conditions.

Conclusion

This compound is a relatively stable molecule, particularly under thermal and photolytic stress. However, it is susceptible to degradation in acidic, alkaline, and oxidative environments. For optimal stability, this compound should be stored at controlled room temperature or under refrigeration, protected from light and moisture. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own stability studies and to develop robust analytical methods for this compound and related compounds. A thorough understanding of its stability profile is crucial for ensuring the accuracy and reliability of experimental results and for the development of safe and effective pharmaceutical products.

References

The Indispensable Role of Deuterated Steroids in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The quantification of endogenous and synthetic steroids in complex biological matrices presents a significant challenge due to their structural similarity and the presence of interfering substances. This technical guide delves into the core applications of deuterated steroids, highlighting their critical role in overcoming these analytical hurdles. From serving as superior internal standards in mass spectrometry to enabling intricate metabolic studies, deuterated steroids have become an indispensable tool in clinical diagnostics, pharmaceutical development, and anti-doping efforts.

The Gold Standard: Deuterated Steroids as Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] Deuterated steroids, where one or more hydrogen atoms are replaced by deuterium, are the most common type of SIL-IS for steroid analysis.

Advantages of Deuterated Internal Standards:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can significantly impact the ionization efficiency of an analyte, leading to ion suppression or enhancement.[2] Because deuterated steroids have nearly identical physicochemical properties to their non-deuterated counterparts, they co-elute during chromatography and experience the same matrix effects.[1][3] This co-elution allows for accurate normalization of the analyte signal, thereby correcting for variations in ionization.[2]

  • Improved Accuracy and Precision: By compensating for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative methods.[1][4]

  • Enhanced Reproducibility: The use of SIL-IS ensures consistent results across different analytical runs and even between different laboratories, enhancing the reproducibility and traceability of data.[1]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies such as the FDA and EMA in bioanalytical method validation guidelines.[1][2]

The following diagram illustrates the principle of using a deuterated internal standard in a typical LC-MS/MS workflow.

G cluster_result Result A Biological Sample (Analyte + Matrix) B Add Deuterated Internal Standard A->B C Extraction B->C D Extracted Sample (Analyte + IS) C->D E LC Separation D->E F MS Detection E->F G Data Processing F->G H Accurate Quantification (Analyte/IS Ratio) G->H

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Quantitative Data Summary

The use of deuterated internal standards leads to significant improvements in key analytical parameters. The following table summarizes representative quantitative data from various studies, highlighting the enhanced performance of methods employing these standards.

AnalyteMatrixInternal StandardRecovery (%)Matrix Effect (%)Lower Limit of Quantification (LLOQ)Reference
15 Adrenal SteroidsSerumDeuterated analogs64 - 101Fully corrected by IS0.015 - 20 ng/mL[5]
TestosteroneUrineDeuterated OHANot specifiedNot specified20 ng/mL (for OHA)[6]
10 Urinary SteroidsUrineNot specifiedNot specifiedNot specified10 - 15 ng/mL[7]

Elucidating Metabolic Pathways

Deuterated steroids are invaluable tools for studying the complex pathways of steroid metabolism in vivo. By administering a deuterated steroid and tracking the appearance of its deuterated metabolites, researchers can map metabolic conversions, determine production rates, and calculate clearance rates.[8][9][10]

For example, studies have utilized:

  • [6,7,7-2H3]cholesterol, [6,7,7-2H3]pregnenolone, and [6,7,7-2H3]progesterone to investigate their metabolic fate in various organisms.[8]

  • Deuterium-labeled tetrahydrocortisol (THF-d5), allo-tetrahydrocortisol (allo-THF-d5), and tetrahydrocortisone (THE-d5) to study cortisol metabolism in humans.[11]

  • Dideuterio-estrone and monodeuterio-17β-estradiol to estimate estrogen production rates in pre- and post-menopausal women.[12][13]

The following diagram illustrates a simplified steroidogenesis pathway that can be investigated using deuterated precursors.

G Cholesterol Deuterated Cholesterol Pregnenolone Deuterated Pregnenolone Cholesterol->Pregnenolone Progesterone Deuterated Progesterone Pregnenolone->Progesterone Hydroxyprogesterone Deuterated 17-OH Progesterone Pregnenolone->Hydroxyprogesterone DHEA Deuterated DHEA Pregnenolone->DHEA Deoxycorticosterone Deuterated 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone->Hydroxyprogesterone Corticosterone Deuterated Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Deuterated Aldosterone Corticosterone->Aldosterone Deoxycortisol Deuterated 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Deuterated Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Deuterated Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Deuterated Testosterone Androstenedione->Testosterone Estradiol Deuterated Estradiol Testosterone->Estradiol

Caption: Tracing steroid metabolism with deuterated precursors.

Applications in Clinical Diagnostics and Doping Control

Clinical Diagnostics:

Accurate measurement of steroid hormones is crucial for the diagnosis and management of various endocrine disorders, such as congenital adrenal hyperplasia, Cushing's syndrome, and hyperaldosteronism.[14][15] LC-MS/MS methods using deuterated internal standards provide the necessary specificity and accuracy for reliable steroid profiling in patient samples.[5] This allows for the simultaneous quantification of multiple steroids, providing a comprehensive picture of the steroid metabolome and aiding in the identification of enzymatic deficiencies.[14][16]

Doping Control:

In the field of anti-doping, the detection of synthetic anabolic androgenic steroids (AAS) is a primary objective. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a key technique used to differentiate between endogenous and exogenous steroids by measuring their carbon isotope ratios.[17] While not directly used as internal standards in IRMS, the synthesis and study of deuterated steroids contribute to a deeper understanding of steroid metabolism and reference ranges. Furthermore, deuterated standards are essential in the initial screening and quantification of prohibited substances by GC-MS and LC-MS/MS.[6][7] The determination of the deuterium/hydrogen ratio of endogenous urinary steroids is also an emerging area of research for doping control purposes.[7][18]

Experimental Protocols: A General Overview

While specific protocols vary depending on the analyte, matrix, and instrumentation, a general workflow for the analysis of steroids using deuterated internal standards by LC-MS/MS is outlined below.

A. Sample Preparation:

  • Spiking: A known amount of the deuterated internal standard mixture is added to the biological sample (e.g., serum, plasma, urine).[5]

  • Protein Precipitation: For serum or plasma, proteins are precipitated using an organic solvent such as methanol or acetonitrile.[4][5]

  • Extraction: The steroids are extracted from the supernatant using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]

  • Evaporation and Reconstitution: The extracted solvent is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[19]

B. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an LC system, typically using a C18 reversed-phase column, to separate the steroids of interest. A gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile is commonly employed.[5][20]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, usually a triple quadrupole instrument. The steroids are ionized, typically by electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.[5][21]

C. Data Analysis:

The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The following diagram provides a visual representation of a typical experimental workflow.

G cluster_workflow Experimental Workflow Start Biological Sample Spike Spike with Deuterated IS Start->Spike Extract Extraction (SPE or LLE) Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify End Results Quantify->End

Caption: General experimental workflow for steroid analysis.

Synthesis of Deuterated Steroids

The preparation of high-purity deuterated steroids is crucial for their successful application. Various synthetic strategies have been developed to introduce deuterium at specific positions within the steroid nucleus.[9][22] Common methods include:

  • Base-catalyzed exchange reactions using deuterium oxide (D₂O).[8]

  • Reductive deoxygenation with deuterium-donating reagents like dichloroaluminum deuteride.[22]

  • Reductive deuteration of unsaturated precursors using a deuterium atmosphere and a catalyst.[11]

  • Ultrasound-assisted microcontinuous processes for efficient and selective deuteration.[20]

The choice of synthetic route depends on the desired labeling position and the stability of the deuterium label. It is essential to ensure high isotopic purity to avoid interference with the measurement of the native analyte.[11]

Challenges and Considerations

While deuterated steroids offer significant advantages, there are some potential challenges to consider:

  • Isotopic Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can affect the accuracy of quantification. Careful selection of precursor-product ion transitions and optimization of instrument conditions can mitigate this issue.[21]

  • Chromatographic Shift: Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated analogs, eluting slightly earlier. This is generally not a significant issue but should be considered during method development.[3]

  • Cost and Availability: The synthesis of custom deuterated steroids can be expensive and time-consuming. However, a growing number of commercially available deuterated steroid standards are available.[21]

Conclusion

Deuterated steroids have revolutionized the field of bioanalysis, providing an unparalleled level of accuracy and reliability for the quantification of steroids in complex biological matrices. Their role as internal standards in mass spectrometry-based methods is fundamental to modern clinical diagnostics, pharmaceutical research, and anti-doping science. Furthermore, their application in metabolic studies continues to provide valuable insights into the intricate pathways of steroidogenesis and metabolism. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-quality deuterated steroids will undoubtedly continue to grow, solidifying their position as an essential tool for researchers and scientists in the years to come.

References

Norgestrel-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Norgestrel-d5, a deuterated isotopologue of Norgestrel. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the fundamental physicochemical properties of this compound, its mechanism of action as a progestin, and detailed experimental protocols for its quantification in biological matrices. Particular emphasis is placed on its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Introduction

Norgestrel is a synthetic progestin widely used in hormonal contraceptives.[1] Its biological activity is primarily attributed to its levorotatory enantiomer, levonorgestrel. In pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of the target analyte. This compound, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for mass spectrometry-based assays of Norgestrel, as it shares near-identical physicochemical properties with the unlabeled drug while being distinguishable by its mass-to-charge ratio.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Name (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d5
Molecular Formula C21H23D5O2
Molecular Weight 317.48 g/mol
Appearance White Solid
Storage Conditions 2-8°C Refrigerator
Applications Progestogen; oral contraceptive; stable isotope-labeled internal standard

Mechanism of Action

Norgestrel exerts its biological effects primarily by acting as an agonist at progesterone and estrogen receptors.[2] The binding of Norgestrel to these receptors in the hypothalamus and pituitary gland leads to a negative feedback loop, which in turn slows the frequency of Gonadotropin-Releasing Hormone (GnRH) release.[2] This reduction in GnRH subsequently blunts the pre-ovulatory surge of Luteinizing Hormone (LH), a critical step for ovulation.[2] The loss of the LH surge inhibits the release of an egg from the ovary, thereby preventing pregnancy.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of Norgestrel in preventing ovulation.

Norgestrel_Pathway cluster_CNS Central Nervous System cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland (-) GnRH Release Ovulation Ovulation Pituitary Gland->Ovulation (-) LH Surge Norgestrel Norgestrel Progesterone/Estrogen Receptors Progesterone/Estrogen Receptors Norgestrel->Progesterone/Estrogen Receptors Binds to Progesterone/Estrogen Receptors->Hypothalamus Negative Feedback Experimental_Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection IS_Spiking Spike with this compound (IS) Sample_Collection->IS_Spiking Extraction Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Norgestrel using Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Norgestrel in biological matrices, specifically human plasma, using a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol details the use of Norgestrel-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Introduction

Norgestrel is a synthetic progestin widely used in oral contraceptives. Accurate quantification of Norgestrel in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity, allowing for the precise measurement of low concentrations of Norgestrel typically found in clinical and research samples. The use of a stable isotope-labeled internal standard, this compound, minimizes variability introduced during sample preparation and analysis, leading to reliable and reproducible results.

Experimental Workflow

The overall experimental workflow for the quantification of Norgestrel is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by sample extraction, chromatographic separation, and detection by mass spectrometry.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Norgestrel & this compound) Spiking Spiking into Blank Plasma Stock->Spiking Cal_QC Calibration Standards (CS) & Quality Controls (QC) Spiking->Cal_QC Plasma Plasma Sample (Unknown, CS, or QC) Add_IS Add this compound (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add_IS->LLE Evap Evaporation of Supernatant LLE->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integration Peak Integration MS->Integration Regression Calibration Curve Regression Integration->Regression Quant Quantification of Norgestrel Regression->Quant

Figure 1: Experimental workflow for Norgestrel quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Norgestrel (analytical standard)

  • This compound (internal standard)

  • Human plasma (drug-free, with K2EDTA or K3EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ammonia solution (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Norgestrel and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Norgestrel stock solution with a 50:50 mixture of methanol and water to create working standard solutions for spiking into plasma to prepare calibration standards.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Norgestrel working standard solutions into blank human plasma to prepare a series of calibration standards (CS). A typical calibration range is 300 pg/mL to 50,000 pg/mL.[1]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution of Norgestrel from that used for the calibration standards.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.5 mL of plasma sample (unknown, CS, or QC) in a polypropylene tube, add a specified volume of the this compound internal standard working solution (e.g., 50 µL of 500 ng/mL).

  • Vortex the mixture for approximately 30 seconds.

  • Add a basifying agent, such as a small volume of ammonia solution, to adjust the pH.

  • Add 3 mL of MTBE, cap the tube, and vortex vigorously for 5-10 minutes.

  • Centrifuge the sample at approximately 4500 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of a reconstitution solution (e.g., 50:50 methanol:water).[2]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 or Phenyl reverse-phase column (e.g., Zorbax XDB-Phenyl, 3.5 µm, 75 x 4.6 mm) is suitable for separation.[1]

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Gradient: A gradient elution is typically used to ensure good separation and peak shape.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Norgestrel: The protonated precursor ion [M+H]+ is m/z 313.3. A common and stable product ion is m/z 245.4.[1]

    • This compound: The protonated precursor ion [M+H]+ will be m/z 318.3 (assuming a +5 Da shift). The corresponding stable product ion would be expected at m/z 250.4. Note: These transitions should be optimized on the specific instrument being used.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis and Quantification

  • Integrate the peak areas for Norgestrel and this compound for all samples.

  • Calculate the peak area ratio of Norgestrel to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of Norgestrel in the unknown and QC samples.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Table 1: Summary of Quantitative Data from Validated LC-MS/MS Methods for Norgestrel/Levonorgestrel
ParameterResultReference
Linearity Range 304.356 - 50,807.337 pg/mL[1]
49.6 - 1500 pg/mL (Levonorgestrel)[2]
0.2 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.99[2]
Lower Limit of Quantification (LLOQ) 304.356 pg/mL[1]
49.6 pg/mL (Levonorgestrel)[2]
0.2 ng/mL
Intra-day Precision (%CV) < 11.0%[1]
< 15% (Levonorgestrel)[2]
Inter-day Precision (%CV) < 11.0%[1]
< 15% (Levonorgestrel)[2]
Intra-day Accuracy (%Bias) < 9.0%[1]
± 15% (Levonorgestrel)[2]
Inter-day Accuracy (%Bias) < 9.0%[1]
± 15% (Levonorgestrel)[2]
Recovery Not explicitly stated, but LLE is a high-recovery technique.[2]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

logical_relationship cluster_analytes Analytes in Sample cluster_processing Analytical Process cluster_output Analytical Output Norgestrel Norgestrel (Analyte of Interest) Sample_Prep Sample Preparation (Extraction, etc.) Norgestrel->Sample_Prep Norgestrel_d5 This compound (Internal Standard) Norgestrel_d5->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Area_N Peak Area (Norgestrel) MS_Detection->Peak_Area_N Peak_Area_IS Peak Area (this compound) MS_Detection->Peak_Area_IS Area_Ratio Peak Area Ratio (Norgestrel / this compound) Peak_Area_N->Area_Ratio Peak_Area_IS->Area_Ratio Concentration Calculated Concentration Area_Ratio->Concentration

Figure 2: Analyte quantification relationship.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Norgestrel in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This protocol can be readily adapted and validated for use in various research and clinical settings, supporting the development and monitoring of Norgestrel-containing pharmaceuticals.

References

Application Note: Protocol for Preparing Norgestrel-d5 Internal Standard Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis using techniques such as LC-MS/MS.

Introduction An internal standard (IS) is crucial for accurate and precise quantification in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[1] A stable isotope-labeled (SIL) internal standard, such as Norgestrel-d5, is considered the gold standard as it shares near-identical chemical and physical properties with the analyte (Norgestrel), ensuring similar behavior during sample preparation, extraction, and ionization.[1][2] This protocol provides a detailed methodology for the preparation, storage, and handling of this compound internal standard stock solutions to ensure the integrity and reliability of quantitative analytical data.

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a working standard solution of this compound.

1. Materials and Equipment

  • This compound (purity ≥95%)[3][4]

  • Methanol (LC-MS grade or equivalent)[5][6][7]

  • Dimethyl sulfoxide (DMSO, optional, for higher solubility)[3][4][8]

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated air-displacement pipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with screw caps for storage

2. Safety Precautions

  • Norgestrel is a synthetic steroid and should be handled as a hazardous compound.[3][4][9]

  • Always consult the Safety Data Sheet (SDS) before handling the compound.

  • Prepare all solutions in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

3. Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated standard from which all subsequent dilutions are made.

  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of methanol (approximately 0.7 mL) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a short period to ensure complete dissolution.[8][10]

  • Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add methanol to the 1 mL mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer & Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name (this compound Primary Stock), concentration (1 mg/mL, adjusted for exact weight), solvent (Methanol), preparation date, and preparer's initials.

4. Preparation of Intermediate Stock Solution (10 µg/mL)

The intermediate stock is used to prepare the final working solutions.

  • Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure thorough mixing.

  • Transfer & Labeling: Transfer to a labeled amber glass vial, noting it as the "Intermediate Stock" with the new concentration (10 µg/mL).

5. Preparation of Working Internal Standard Solution (100 ng/mL)

The working solution is the final standard that is typically added to analytical samples. Its concentration should be optimized based on the specific analytical method.

  • Pipetting: Transfer 1.0 mL of the 10 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the 100 mL mark with the appropriate solvent (often the initial mobile phase composition, e.g., 50:50 Methanol:Water).

  • Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

  • Transfer & Labeling: Transfer to a labeled amber vial. Working solutions are often prepared fresh before each analytical run to ensure stability and accuracy.[7]

Data Presentation: Summary of Standard Solutions

Solution TypeConcentrationRecommended SolventStorage TemperatureTypical Shelf Life
Primary Stock 1 mg/mLMethanol or DMSO-20°C[3][4][5][11]≥ 2 years[3][4]
Intermediate Stock 10 µg/mLMethanol2 to 8°C[7]Up to 6 months[7]
Working IS 100 ng/mL (Example)Methanol/Water2 to 8°CPrepare fresh daily[7]

Visualization of the Preparation Workflow

The following diagram illustrates the logical flow of preparing the this compound internal standard solutions.

G A 1. Weigh this compound Solid B 2. Dissolve in Methanol in 1 mL Volumetric Flask A->B C Primary Stock Solution (1 mg/mL) B->C D 3. Dilute 100 µL into 10 mL C->D 1:100 Dilution E Intermediate Stock Solution (10 µg/mL) D->E F 4. Dilute 1 mL into 100 mL E->F 1:100 Dilution G Working Internal Standard (100 ng/mL) F->G

References

Application Notes and Protocols for Norgestrel Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Norgestrel in human plasma for quantitative analysis. The included methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a combined Protein Precipitation with Liquid-Liquid Extraction—are critically evaluated to guide the selection of the most appropriate technique for specific analytical needs.

Introduction

Norgestrel is a synthetic progestin widely used in oral contraceptives. Accurate and reliable quantification of Norgestrel in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The complex nature of plasma necessitates a robust sample preparation method to remove interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and selectivity of the analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document outlines three prevalent sample preparation techniques.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a cost-effective and widely used technique for the purification of Norgestrel from plasma samples.[1] This method relies on the differential solubility of the analyte between two immiscible liquid phases, an aqueous phase (plasma) and an organic solvent.

Experimental Protocol

A detailed protocol for LLE of Norgestrel from human plasma is described below[2]:

  • Sample Aliquoting: Transfer 400 µL of human plasma into a clean polypropylene tube.

  • Internal Standard (IS) Spiking: Add 50 µL of the internal standard working solution to the plasma sample and vortex for 5 seconds.

  • pH Adjustment: Add 300 µL of an extraction buffer (e.g., ammonia solution to adjust pH to 10.0) and vortex for 60 seconds. The alkaline pH ensures that Norgestrel is in its non-ionized form, facilitating its extraction into the organic solvent.[1][2]

  • Extraction: Add 2.5 mL of tertiary butyl methyl ether (tBME), and vortex for 10 minutes, with brief interruptions every minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer approximately 2.1 mL of the upper organic layer (supernatant) into a new set of pre-labeled tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 ± 5°C.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow plasma Plasma Sample (400 µL) is Add Internal Standard (50 µL) plasma->is buffer Add Extraction Buffer (300 µL, pH 10.0) is->buffer solvent Add tBME (2.5 mL) buffer->solvent vortex Vortex (10 min) solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow cluster_spe SPE Cartridge Steps plasma Plasma Sample (300 µL) is_acid Add IS (50 µL) & 0.1% Formic Acid (300 µL) plasma->is_acid load Load Sample is_acid->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge (Water & 20% ACN) load->wash elute Elute with Methanol (0.5 mL) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PP_LLE_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard (50 µL) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt lle_add Add NaCl & Ethyl Acetate-Hexane ppt->lle_add mix_centrifuge Vortex (2 min) & Centrifuge (10 min) lle_add->mix_centrifuge transfer Transfer Organic Layer mix_centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application of Norgestrel-d5 in Clinical Trial Sample Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of clinical trial bioanalysis, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For the synthetic progestin Norgestrel, a common component of oral contraceptives, rigorous analytical methodologies are essential to pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, effectively compensating for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the use of Norgestrel-d5 as an internal standard in the analysis of clinical trial samples.

This compound, a deuterated analog of Norgestrel, is an ideal internal standard due to its chemical and physical similarity to the analyte. Co-eluting with Norgestrel, it experiences similar ionization suppression or enhancement in the mass spectrometer source, ensuring accurate quantification across diverse patient samples.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the application of this compound, from sample preparation to data analysis.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for a validated bioanalytical method for Norgestrel using this compound as an internal standard. These values are compiled from various published methods and represent typical performance characteristics.

Table 1: LC-MS/MS Parameters for Norgestrel and this compound

ParameterNorgestrelThis compound (Internal Standard)
Precursor Ion (m/z)313.3319.0
Product Ion (m/z)245.4251.3
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Source: Based on data from a study on UFLC-MS/MS assay for norgestrel.[2]

Table 2: Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Range (pg/mL)r² ≥ 0.99304.356 - 50807.337
Lower Limit of Quantification (LLOQ) (pg/mL)Signal-to-Noise Ratio ≥ 10304.356
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 11.0%
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 11.0%
Intra-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)< 9.0%
Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)< 9.0%
Recovery (%)Consistent, precise, and reproducible> 90%
Matrix EffectConsistent and reproducibleMinimal

Source: Compiled from data on a validated UFLC-MS/MS method for norgestrel.[2][3]

Table 3: Pharmacokinetic Parameters of Norgestrel in Healthy Volunteers

Pharmacokinetic ParameterValue
Tmax (hours)1.0 - 2.0
Cmax (pg/mL)6657 - 38990 (highly variable)
Elimination Half-life (hours)20 - 60

Source: Data from pharmacokinetic studies of norgestrel.[4][5]

II. Experimental Protocols

This section details the methodologies for the analysis of Norgestrel in clinical trial samples using this compound as an internal standard.

A. Preparation of Stock and Working Solutions
  • Norgestrel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Norgestrel reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Norgestrel Working Standards: Prepare a series of working standards by serially diluting the Norgestrel stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into blank plasma to create calibration standards.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 500 ng/mL.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a robust and cost-effective method for extracting Norgestrel from human plasma.[6]

  • Sample Aliquoting: To a 1.5 mL polypropylene tube, add 400 µL of human plasma sample (calibration standard, quality control, or clinical sample).

  • Internal Standard Spiking: Add 50 µL of the this compound working solution (500 ng/mL) to each tube and vortex for 5 seconds.

  • Buffering: Add 300 µL of extraction buffer (e.g., 0.1 M ammonium hydroxide, pH 10) and vortex for 60 seconds.

  • Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE), and vortex for 10 minutes.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer approximately 2.1 mL of the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Norgestrel.

  • Liquid Chromatography (LC):

    • Column: Zorbax XDB-Phenyl, 2.1 x 50 mm, 3.5 µm particle size, or equivalent.[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 15 µL.[6]

    • Column Temperature: 40°C.[7]

    • Run Time: Approximately 2.0 minutes.[2]

  • Mass Spectrometry (MS/MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Norgestrel: 313.3 → 245.4 m/z.[2]

      • This compound: 319.0 → 251.3 m/z.[2]

    • Gas Settings: Optimize nebulizer, heater, and collision gas pressures according to the instrument manufacturer's recommendations.

III. Visualizations

The following diagrams illustrate the key workflows and logical relationships in the bioanalytical process.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase A Clinical Sample Collection (e.g., Plasma) B Sample Receipt & Accessioning A->B C Sample Storage (-20°C or -80°C) B->C D Sample Thawing & Preparation C->D E Addition of this compound (Internal Standard) D->E F Liquid-Liquid Extraction (LLE) E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I J Pharmacokinetic (PK) Analysis I->J K Reporting & Data Archiving J->K Norgestrel_Analysis_Logic cluster_sample Sample Matrix cluster_is Internal Standard cluster_process Analytical Process cluster_output Data Output & Rationale Analyte Norgestrel (Analyte of Interest) Extraction Liquid-Liquid Extraction (Removes Matrix Interference) Analyte->Extraction Matrix Plasma Components (Proteins, Lipids, etc.) Matrix->Extraction IS This compound (Stable Isotope Labeled) IS->Extraction LC Liquid Chromatography (Separates Analytes) Extraction->LC MS Mass Spectrometry (Detects & Quantifies) LC->MS Ratio Peak Area Ratio (Norgestrel / this compound) MS->Ratio Quant Accurate Quantification Ratio->Quant Rationale Rationale: this compound co-elutes and experiences similar matrix effects as Norgestrel, leading to a stable peak area ratio and accurate results. Quant->Rationale

References

Application Notes and Protocols: The Use of Norgestrel-d5 in Hormonal Contraceptive Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Norgestrel-d5 in hormonal contraceptive research. Detailed protocols for key experimental assays are provided, along with a summary of relevant quantitative data for its non-deuterated counterpart, Norgestrel, and its active enantiomer, Levonorgestrel. This compound, a deuterated analog of Norgestrel, primarily serves as an invaluable internal standard for quantitative bioanalysis due to its similar physicochemical properties and distinct mass spectrometric signature.

Introduction to Norgestrel and this compound

Norgestrel is a synthetic second-generation progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[1] It is a racemic mixture of two stereoisomers: dextro-norgestrel (inactive) and levo-norgestrel (biologically active).[1][2] Levonorgestrel is the component responsible for the contraceptive effects. Norgestrel, typically in combination with an estrogen, is widely used in oral contraceptives to prevent pregnancy.[2][3] Its mechanism of action involves binding to progesterone and estrogen receptors, which in turn suppresses the release of gonadotropin-releasing hormone (GnRH), blunts the luteinizing hormone (LH) surge, and ultimately inhibits ovulation.[2][4]

This compound is a stable isotope-labeled version of Norgestrel, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the unlabeled drug.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available as its primary role is an internal standard, the following tables summarize key parameters for Norgestrel and Levonorgestrel, which are essential for understanding its biological context.

Table 1: Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%)Reference Compound
LevonorgestrelProgesterone Receptor323Progesterone
LevonorgestrelAndrogen Receptor58Dihydrotestosterone
LevonorgestrelGlucocorticoid Receptor7.5Dexamethasone
LevonorgestrelMineralocorticoid Receptor17Aldosterone
LevonorgestrelEstrogen Receptor< 0.02Estradiol

Table 2: Pharmacokinetic Parameters of Levonorgestrel (in women)

ParameterValue
Bioavailability~100%
Protein Binding~98% (primarily to SHBG)
Volume of Distribution1.8 L/kg
Half-life24-32 hours
MetabolismPrimarily hepatic (reduction and conjugation)
ExcretionUrine and feces

Signaling Pathways of Norgestrel

Norgestrel, through its active form Levonorgestrel, exerts its effects by interacting with the progesterone receptor (PR). The binding of Levonorgestrel to PR initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of Levonorgestrel to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of progestins.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestrel Norgestrel (Levonorgestrel) PR Progesterone Receptor (PR) Norgestrel->PR Binds PR_Norgestrel PR-Norgestrel Complex PR->PR_Norgestrel HSP Heat Shock Proteins (HSP) PR_HSP PR-HSP Complex PR_HSP->PR Dimer Dimerized PR-Norgestrel PR_Norgestrel->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Translocates & Binds Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Inhibition of Ovulation) Protein->Cellular_Response Leads to

Caption: Genomic signaling pathway of Norgestrel.

Non-Genomic Signaling Pathway

Norgestrel can also induce rapid, non-genomic effects that do not require gene transcription. These effects are initiated by the interaction of Norgestrel with membrane-associated progesterone receptors, leading to the activation of cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway (MAPK pathway). This rapid signaling can influence various cellular processes, including ion channel function and kinase activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mPR Membrane PR (mPR) Src Src Kinase mPR->Src Activates Norgestrel Norgestrel (Levonorgestrel) Norgestrel->mPR Binds Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Rapid Cellular Response ERK->Cellular_Response Phosphorylates Target Proteins

Caption: Non-genomic signaling pathway of Norgestrel.

Experimental Protocols

The following are detailed protocols for key experiments in hormonal contraceptive research where this compound is utilized as an internal standard or where the biological activity of Norgestrel is assessed.

Protocol 1: Quantitative Analysis of Norgestrel in Human Plasma using LC-MS/MS

This protocol describes a method for the accurate quantification of Norgestrel in human plasma samples, using this compound as an internal standard.

Objective: To determine the concentration of Norgestrel in human plasma.

Materials:

  • Human plasma samples

  • Norgestrel analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Norgestrel and this compound in methanol.

    • Prepare calibration standards by spiking known concentrations of Norgestrel into drug-free human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute Norgestrel and this compound with an appropriate organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient elution program to separate Norgestrel from endogenous plasma components.

      • Flow rate: 0.4 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • Norgestrel: precursor ion m/z -> product ion m/z (e.g., 313.2 -> 245.2)

        • This compound: precursor ion m/z -> product ion m/z (e.g., 318.2 -> 250.2)

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis:

    • Integrate the peak areas for Norgestrel and this compound.

    • Calculate the peak area ratio (Norgestrel/Norgestrel-d5).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Norgestrel in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start Start: Human Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis End End: Norgestrel Concentration Data_Analysis->End

Caption: Workflow for quantitative analysis of Norgestrel.

Protocol 2: In Vitro Metabolism of Norgestrel in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of Norgestrel in human liver microsomes (HLMs), a key experiment in early drug development.

Objective: To determine the rate of metabolism of Norgestrel in HLMs.

Materials:

  • Norgestrel

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally unrelated compound or this compound)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, HLMs, and Norgestrel in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of Norgestrel at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Norgestrel remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.

Start Start: Norgestrel & HLMs Pre_Incubate Pre-incubation at 37°C Start->Pre_Incubate Add_NADPH Initiate Reaction (Add NADPH) Pre_Incubate->Add_NADPH Incubate Incubation at 37°C Add_NADPH->Incubate Time_Points Aliquots at Time Points Incubate->Time_Points Terminate Terminate Reaction (Acetonitrile + IS) Time_Points->Terminate Centrifuge Centrifugation Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Data Analysis Analyze->Data_Analysis End End: Metabolic Stability Data Data_Analysis->End

Caption: Workflow for in vitro metabolism assay.

Protocol 3: Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Norgestrel for the progesterone receptor.

Objective: To measure the relative binding affinity (RBA) of Norgestrel to the progesterone receptor.

Materials:

  • Norgestrel

  • Radiolabeled progestin (e.g., [³H]-Promegestone (R5020))

  • Progesterone receptor preparation (e.g., from uterine cytosol or recombinant PR)

  • Assay buffer

  • Unlabeled progesterone (for non-specific binding determination)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of Norgestrel.

    • In a set of tubes, add the progesterone receptor preparation, a fixed concentration of the radiolabeled progestin, and varying concentrations of Norgestrel.

    • Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand + a high concentration of unlabeled progesterone).

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of Norgestrel.

    • Plot the percentage of specific binding against the logarithm of the Norgestrel concentration.

    • Determine the IC50 value (the concentration of Norgestrel that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Relative Binding Affinity (RBA) of Norgestrel relative to a reference compound (e.g., progesterone) using the formula: RBA = (IC50 of reference compound / IC50 of Norgestrel) x 100.

Start Start: Receptor, Radioligand, Norgestrel Incubate Incubation to Equilibrium Start->Incubate Separate Separation of Bound/Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Data_Analysis Data Analysis (IC50, RBA) Quantify->Data_Analysis End End: Receptor Binding Affinity Data_Analysis->End

References

Application Note and Protocol for Liquid-Liquid Extraction of Norgestrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel, a synthetic progestin, is a key component in hormonal contraceptives. Accurate quantification of Norgestrel in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the extraction of Norgestrel from human plasma using a liquid-liquid extraction (LLE) method, employing Norgestrel-d5 as an internal standard for reliable quantification by LC-MS/MS. LLE is a robust and cost-effective technique for sample cleanup, effectively removing proteins and other interfering substances.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical as it mimics the analyte throughout the extraction and ionization process, correcting for potential variability and enhancing the accuracy and precision of the analysis.[3]

Experimental Protocol

This protocol outlines a liquid-liquid extraction procedure for the determination of Norgestrel in human plasma.

Materials and Reagents:

  • Norgestrel reference standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA or K3EDTA as anticoagulant)[4][5]

  • Methyl tert-butyl ether (MTBE), HPLC grade[1][5]

  • Methanol, HPLC grade[6][7]

  • Water, HPLC grade

  • Ammonia solution (for pH adjustment)[1]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a primary stock solution of Norgestrel at 1 mg/mL in methanol.[6]

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

    • From these stocks, prepare working standard solutions of Norgestrel and a working internal standard solution of this compound at appropriate concentrations by serial dilution in methanol or a methanol/water mixture.[6][8]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • In a labeled microcentrifuge tube, add 400 µL of the plasma sample.[1]

    • Spike 50 µL of the this compound internal standard working solution into each plasma sample, except for the blank matrix samples.[1]

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 300 µL of an extraction buffer (e.g., aqueous buffer with pH adjusted to 10.0 with ammonia) to each tube and vortex for approximately 60 seconds.[1]

    • Add 2.5 mL of methyl tert-butyl ether (MTBE) to each tube.[1][5]

    • Cap the tubes and vortex for 10 minutes to ensure thorough mixing and extraction.[1]

    • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (approximately 2.1 mL) to a clean, labeled tube.[1]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the dried residue in 150 µL of a reconstitution solution (e.g., 30% methanol in water) and vortex for 1 minute to dissolve the analytes.[9]

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

    • Inject an appropriate volume (e.g., 15 µL) into the LC-MS/MS system.[3]

LC-MS/MS Parameters

While specific instrument parameters will require optimization, the following provides a general starting point based on established methods for Norgestrel analysis.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[10][11]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.3 mL/min[10][11]
Gradient A gradient elution is typically used to achieve optimal separation.
Injection Volume 5-15 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][6][12]
MRM Transitions Norgestrel: m/z 313.3 → 245.4[3][4]; this compound: Specific transition to be determined based on the deuteration pattern, but expected to be similar to other deuterated forms (e.g., m/z 319.0 → 251.3 for d6)[3][4]

Data Summary

The following tables summarize typical performance characteristics of LLE methods for Norgestrel analysis from published literature. These values can be used as a benchmark for method validation.

Table 1: Method Validation Parameters

ParameterTypical Value Range
Linearity Range (pg/mL)304.356 - 50807.337[4][12]
Lower Limit of Quantification (pg/mL)100[7]
Intra-day Precision (%CV)< 11.0%[4][12]
Inter-day Precision (%CV)< 11.0%[4][12]
Intra-day Accuracy (%)< 9.0%[4][12]
Inter-day Accuracy (%)< 9.0%[4][12]

Table 2: Extraction Efficiency

AnalyteQC LevelMean Recovery (%)
LevonorgestrelLow>90%[13]
Medium>90%[13]
High>90%[13]

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis plasma Plasma Sample (400 µL) add_is Add this compound IS (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Buffer (300 µL) vortex1->add_buffer add_mtbe Add MTBE (2.5 mL) add_buffer->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute (150 µL) evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Norgestrel extraction from plasma.

Conclusion

The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and reproducible method for the quantification of Norgestrel in human plasma. This method is suitable for high-throughput analysis in a research or clinical setting. The use of a deuterated internal standard ensures high accuracy and precision, making it a valuable tool for drug development professionals. The subsequent analysis by LC-MS/MS offers high sensitivity and selectivity for accurate measurement of Norgestrel concentrations.

References

Application Note: Chromatographic Separation and Quantification of Norgestrel and Norgestrel-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Norgestrel and its deuterated internal standard, Norgestrel-d5, in human plasma. The described method is ideal for pharmacokinetic and bioequivalence studies, offering high selectivity, accuracy, and precision. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. This method has been successfully applied to the analysis of clinical samples.[1][2]

Introduction

Norgestrel is a synthetic progestin widely used in oral contraceptives.[3][4] Accurate and reliable quantification of Norgestrel in biological matrices is crucial for clinical research and drug development. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the chromatographic separation and quantification of Norgestrel and this compound using LC-MS/MS.

Experimental

Materials and Reagents
  • Norgestrel and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Methyl-t-butyl ether (MTBE)

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A robust and reproducible chromatographic separation is critical for accurate quantification. The following table summarizes the key parameters for the HPLC method.

ParameterValue
Column Fortis™ C18 (3 µm, 100mm x 2.1mm)[3]
Mobile Phase A De-ionized water + 0.1% NH4OH[3]
Mobile Phase B Methanol + 0.1% NH4OH[3]
Flow Rate 400 µL/min[3]
Gradient Initial: 80% A, 20% B0.8 min: 20% A, 80% B3.7 min: 20% A, 80% B4.0 min: 80% A, 20% B6.0 min: End of run
Injection Volume 25 µL[3]
Column Temperature 40°C[3]
Run Time 6.0 minutes[3]
Mass Spectrometry Conditions

Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[3]
MRM Transition (Norgestrel) 313.2 -> 245.2 amu[3]
MRM Transition (this compound) 318.2 -> 250.2 amu (projected)
Electrospray Voltage 5000 V[3]
Capillary Temperature 300°C[3]
Vaporizer Temperature 350°C[3]
Sheath Gas Pressure 50 arbitrary units[3]
Auxiliary Gas Pressure 20 arbitrary units[3]

Protocol

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Norgestrel and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Norgestrel stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

  • Spiked Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 4.0 mL of methyl-t-butyl ether.[5]

  • Vortex the tubes for 10 minutes.

  • Centrifuge at 1000 x g for 5 minutes.[5]

  • Freeze the aqueous (bottom) layer by placing the tubes in a freezer at ≤ -70°C for 10 minutes.[5]

  • Decant the organic (top) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the residue with 100 µL of reconstitution solvent (methanol:water:formic acid, 50:50:0.1 v/v/v).[3]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of similar LC-MS/MS methods for Norgestrel (Levonorgestrel) quantification.

ParameterResultReference
Linearity Range 304.36 - 50807.34 pg/mL[1][2]
0.2 - 50 ng/mL[6][7]
49.6 - 1500 pg/mL[3]
Intra-day Precision (%CV) < 11.0%[1][2]
< 10%[6][7]
Inter-day Precision (%CV) < 11.0%[1][2]
< 9%[6][7]
Intra-day Accuracy < 9.0%[1][2]
Inter-day Accuracy < 9.0%[1][2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[6][7]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (Methyl-t-butyl ether) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc Inject msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration Acquire Data calibration Calibration Curve Generation integration->calibration quantification Quantification of Norgestrel calibration->quantification

Caption: Experimental workflow for Norgestrel analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the chromatographic separation and quantification of Norgestrel and its deuterated internal standard, this compound, in human plasma. The detailed protocol and performance characteristics demonstrate the suitability of this method for high-throughput analysis in a research setting.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for Norgestrel-d5 analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Norgestrel-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound?

A1: For deuterated norgestrel analogs, the following multiple reaction monitoring (MRM) transitions have been successfully used. This compound is expected to have similar fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Norgestrel-d7320.1251.2Positive

Note: It is crucial to optimize these transitions on your specific instrument.

Q2: Which ionization technique is best for this compound analysis, ESI or APCI?

A2: Electrospray ionization (ESI) in positive ion mode is generally recommended for the analysis of norgestrel and its analogs as it has been shown to provide a greater signal-to-noise ratio and better sensitivity compared to atmospheric pressure chemical ionization (APCI).[1][2]

Q3: What type of analytical column is suitable for this compound separation?

A3: A C18 reversed-phase column is a common and effective choice for the chromatographic separation of norgestrel and related compounds.[1][3][4] Typical column dimensions are in the range of 50-100 mm in length and 2.1-4.6 mm in internal diameter, with particle sizes of 1.7-5 µm.

Q4: What are typical mobile phases for this analysis?

A4: A common mobile phase combination consists of water with a modifier as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B. The modifier in the aqueous phase is often a small amount of ammonium hydroxide (e.g., 0.1%) or formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing for steroid compounds can arise from several factors. Here is a systematic approach to troubleshooting:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a modifier like ammonium hydroxide can help to minimize these interactions.

  • Column Contamination: Accumulation of matrix components on the column can lead to peak distortion.

    • Solution: Implement a robust sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences. Regularly flush the column with a strong solvent.

  • Column Void: A void at the head of the column can cause peak distortion.

    • Solution: If a void is suspected, replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.

Q: I am observing peak fronting for my analyte. What should I investigate?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Analyte Overload: Injecting too concentrated a sample can lead to fronting.

    • Solution: Dilute the sample and reinject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample solvent is as weak as or weaker than the starting mobile phase conditions.

Q: My peaks are split. What could be the issue?

A: Split peaks can be caused by a few key issues:

  • Partially Blocked Frit: Debris from the sample or system can partially clog the column inlet frit.

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the column may need to be replaced.

  • Injection Solvent Effect: A large injection volume of a strong solvent can cause peak splitting.

    • Solution: Reduce the injection volume or change the sample solvent to be more compatible with the mobile phase.

Low Sensitivity or No Signal

Q: I am not seeing a signal for this compound, or the signal is very low. What should I check?

A: A lack of signal can be due to issues with the MS instrument or the LC method.

  • MS Parameter Optimization: Incorrect mass spectrometer settings are a common cause of low sensitivity.

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions, as well as source parameters like capillary voltage, gas flows, and temperatures.

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of the analyte.

    • Solution: Improve the sample cleanup procedure to remove interfering substances. Adjusting the chromatographic gradient to separate the analyte from the suppressive matrix components can also be effective.

  • Analyte Stability: this compound may be degrading in the sample or on the system.

    • Solution: Ensure proper sample storage conditions. Check for any active sites in the LC flow path that could cause degradation.

Experimental Protocols

Below are representative experimental protocols for the analysis of norgestrel analogs, which can be adapted for this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add a suitable extraction solvent (e.g., a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Method Parameters

The following tables summarize typical starting parameters for method development.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18, 100 mm x 2.1 mm, 3 µm
Mobile Phase A De-ionized water + 0.1% NH4OH
Mobile Phase B Methanol + 0.1% NH4OH
Flow Rate 400 µL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, then return to initial conditions for re-equilibration.[1]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.4 - 5.0 kV
Source Temperature 130 - 300 °C
Desolvation/Vaporizer Temp. 350 - 500 °C
Sheath Gas Pressure 50 (arbitrary units)
Auxiliary Gas Pressure 20 (arbitrary units)
MRM Transitions See FAQ section

Note: These are starting points and should be optimized for your specific instrumentation and application.

Visualized Workflows

General LC-MS/MS Workflow for this compound Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike Internal Standard (this compound) Plasma->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chrom_Sep Chromatographic Separation (C18) LC_Injection->Chrom_Sep MS_Ionization ESI+ Ionization Chrom_Sep->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Poor Peak Shape

PeakShape_Troubleshooting Start Poor Peak Shape (Tailing, Fronting, Splitting) Check_Tailing Is the peak tailing? Start->Check_Tailing Check_Fronting Is the peak fronting? Check_Tailing->Check_Fronting No Tailing_Causes Possible Causes: - Secondary Interactions - Column Contamination - Column Void Check_Tailing->Tailing_Causes Yes Check_Splitting Is the peak splitting? Check_Fronting->Check_Splitting No Fronting_Causes Possible Causes: - Analyte Overload - Sample Solvent Mismatch Check_Fronting->Fronting_Causes Yes Splitting_Causes Possible Causes: - Partially Blocked Frit - Injection Solvent Effect Check_Splitting->Splitting_Causes Yes Tailing_Solutions Solutions: - Adjust Mobile Phase pH - Improve Sample Prep - Replace Column Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase Fronting_Causes->Fronting_Solutions Splitting_Solutions Solutions: - Back-flush/Replace Column - Reduce Injection Volume Splitting_Causes->Splitting_Solutions

Caption: Troubleshooting logic for poor peak shape.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Norgestrel-d5 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Norgestrel-d5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most common cause of peak tailing for steroid compounds like this compound is secondary interactions between the analyte and active sites on the HPLC column, particularly with residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail."

Q2: Can the mobile phase composition affect the peak shape of this compound?

A2: Absolutely. The mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol), water content, and the pH, is critical for achieving good peak shape.[4] For steroids like this compound, an inappropriate mobile phase can lead to issues such as poor solubility, causing peak fronting, or inadequate elution strength, resulting in peak broadening.[5]

Q3: Why am I seeing peak fronting for my this compound peak?

A3: Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors, including high sample concentration leading to column overload, or poor sample solubility in the mobile phase.[3][6] It can also be an indication of a problem with the column itself, such as a void or channel.

Q4: Is a guard column necessary for this compound analysis?

A4: While not always mandatory, using a guard column is highly recommended. It can protect the analytical column from contaminants present in the sample matrix, which can otherwise accumulate on the column frit or packing material and cause poor peak shape and increased backpressure over time.[7][8]

Q5: What type of HPLC column is best suited for this compound analysis?

A5: Reversed-phase columns, particularly C18 or C8 phases, are commonly used for the analysis of steroids like Norgestrel.[9][10][11] For basic compounds that may exhibit tailing, using a column with end-capping or a polar-embedded phase can help to shield the residual silanol groups and improve peak symmetry.[1]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is a common issue and can be addressed by systematically investigating the following potential causes:

  • Silanol Interactions:

    • Cause: Free silanol groups on the silica packing material can interact with polar functional groups on the this compound molecule, causing secondary retention and tailing.[1][2][3]

    • Solution:

      • Use a modern, high-purity silica column with end-capping.

      • Consider a column with a different stationary phase, such as a polar-embedded phase, which can shield the silanol groups.[1]

      • Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be mindful of its compatibility with your detector.

  • Mobile Phase pH:

    • Cause: While Norgestrel is a neutral compound, the pH of the mobile phase can influence the ionization state of the silanol groups on the stationary phase. At a mid-range pH, silanols can be deprotonated and more interactive.

    • Solution:

      • Adjust the mobile phase pH to a lower value (e.g., pH 2.5-4) using an appropriate buffer like formic acid or phosphoric acid to suppress the ionization of silanol groups.[12]

  • Metal Contamination:

    • Cause: Trace metal impurities in the silica matrix of the column packing can act as active sites, leading to peak tailing.[2][3]

    • Solution:

      • Use a high-purity, modern HPLC column.

      • If contamination is suspected, flushing the column with a chelating agent may help, but replacement is often the best solution.

  • Extra-Column Volume:

    • Cause: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[1][2]

    • Solution:

      • Use tubing with a small internal diameter (e.g., 0.005 inches).

      • Ensure all fittings are properly connected and there are no gaps.

Issue 2: Peak Fronting

Q: I am observing peak fronting for this compound. What should I investigate?

A: Peak fronting is less common than tailing but can significantly impact quantification. Here are the primary causes and solutions:

  • Sample Overload:

    • Cause: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet, causing the peak to front.[7][8]

    • Solution:

      • Reduce the concentration of the sample. Perform a dilution series to determine the optimal concentration range for your method.

  • Poor Sample Solubility:

    • Cause: If the sample solvent is significantly stronger than the mobile phase, or if this compound is not fully dissolved, it can lead to a distorted peak shape, including fronting.[3][6]

    • Solution:

      • Dissolve and inject your sample in the mobile phase whenever possible.[2]

      • If a different sample solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

  • Column Issues:

    • Cause: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to peak fronting.

    • Solution:

      • If a void is suspected, you can try reversing and flushing the column (if the manufacturer allows). However, column replacement is often necessary.

Issue 3: Broad Peaks

Q: My this compound peak is broader than expected. What could be the reason?

A: Peak broadening can result in decreased resolution and sensitivity. Consider the following:

  • Low Mobile Phase Strength:

    • Cause: If the mobile phase is too weak (i.e., too much water in a reversed-phase system), the analyte will move too slowly through the column, leading to band broadening.

    • Solution:

      • Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.

  • High Flow Rate:

    • Cause: While a higher flow rate can reduce analysis time, an excessively high flow rate can decrease separation efficiency and lead to broader peaks.[4]

    • Solution:

      • Optimize the flow rate. Try reducing it to see if the peak shape improves.

  • Temperature Effects:

    • Cause: Inconsistent column temperature can affect retention times and peak shape.[9]

    • Solution:

      • Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C). This can also improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of Norgestrel and related steroids, providing a starting point for method development and troubleshooting.

ParameterTypical Range/ValuePotential Impact on Peak ShapeReference
Column Chemistry C18, C8, Phenyl-HexylC18 and C8 are good starting points. Phenyl-Hexyl can offer alternative selectivity.[10][11]
Particle Size 1.7 - 5 µmSmaller particles generally provide higher efficiency and sharper peaks.[11][13]
Column Dimensions 2.1-4.6 mm ID, 50-250 mm lengthShorter columns with smaller IDs can reduce analysis time and solvent consumption.[11][14]
Mobile Phase Acetonitrile or Methanol with WaterAcetonitrile often provides better peak shape and lower backpressure.[4][10]
Flow Rate 0.5 - 1.5 mL/minLower flow rates can improve resolution and peak shape at the cost of longer run times.[4][13]
Column Temperature 25 - 40 °CHigher temperatures can improve peak efficiency and reduce tailing.[9][14]
Injection Volume 5 - 20 µLLarger volumes can lead to peak broadening or fronting.[8][13]
Mobile Phase pH 2.5 - 7.0Lower pH can suppress silanol interactions and reduce tailing.[1][9]

Experimental Protocol: Peak Shape Optimization for this compound

This protocol outlines a systematic approach to optimizing the peak shape of this compound.

1. Objective: To achieve a symmetrical this compound peak with a USP tailing factor between 0.9 and 1.2.

2. Materials and Equipment:

  • HPLC system with UV or Mass Spectrometer detector
  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
  • This compound standard
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid or phosphoric acid
  • Volumetric flasks and pipettes

3. Initial Conditions (Based on a typical steroid method):

  • Mobile Phase: 60:40 Acetonitrile:Water
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Sample Concentration: 10 µg/mL in mobile phase

4. Optimization Steps:

5. Data Analysis:

  • For each condition, record the retention time, peak width, and USP tailing factor.
  • Select the combination of parameters that provides the best peak shape while maintaining a reasonable analysis time.

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_problem Indicates a pre-column issue: - Check for leaks - Inspect injector - Blocked column frit check_all_peaks->system_problem Yes specific_peak_problem Indicates a chemical or column interaction issue check_all_peaks->specific_peak_problem No identify_shape Identify Peak Shape Issue specific_peak_problem->identify_shape tailing Peak Tailing identify_shape->tailing Tailing fronting Peak Fronting identify_shape->fronting Fronting broadening Peak Broadening identify_shape->broadening Broadening solve_tailing Troubleshoot Tailing: 1. Lower mobile phase pH 2. Use end-capped column 3. Add mobile phase modifier tailing->solve_tailing solve_fronting Troubleshoot Fronting: 1. Reduce sample concentration 2. Match sample solvent to mobile phase 3. Check for column void fronting->solve_fronting solve_broadening Troubleshoot Broadening: 1. Increase mobile phase strength 2. Optimize flow rate 3. Increase column temperature broadening->solve_broadening end Acceptable Peak Shape solve_tailing->end solve_fronting->end solve_broadening->end

Caption: Troubleshooting workflow for poor this compound peak shape.

CauseAndEffect cluster_causes Potential Causes cluster_effects Observed Peak Shape Issues silanol Silanol Interactions tailing Peak Tailing silanol->tailing overload Sample Overload fronting Peak Fronting overload->fronting solvent_mismatch Solvent Mismatch solvent_mismatch->fronting broadening Peak Broadening solvent_mismatch->broadening extra_column Extra-Column Volume extra_column->tailing extra_column->broadening column_void Column Void column_void->fronting column_void->broadening low_strength Low Mobile Phase Strength low_strength->broadening

Caption: Relationship between causes and poor peak shape effects.

References

Technical Support Center: Norgestrel-d5 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of Norgestrel-d5 in mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to enhance signal intensity and data quality.

Low or No Signal Intensity for this compound

A weak or absent signal for this compound is a frequent challenge. The following workflow can help diagnose and resolve the issue.

cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Advanced Troubleshooting start Low/No this compound Signal check_ms Verify Mass Spectrometer Performance (Tune and Calibrate) start->check_ms check_lc Confirm LC System Integrity (Pressure, Leaks) start->check_lc check_sample Assess Sample Preparation (Concentration, Extraction) start->check_sample optimize_source Optimize Ion Source Parameters (ESI/APCI, Voltages, Gas Flows) check_ms->optimize_source MS OK optimize_mobile_phase Adjust Mobile Phase (Additives, pH, Organic Content) check_lc->optimize_mobile_phase LC OK matrix_effects Investigate Matrix Effects (Dilution, Advanced Cleanup) check_sample->matrix_effects Sample Prep OK optimize_ms_params Refine MS/MS Parameters (MRM Transitions, Collision Energy) optimize_source->optimize_ms_params optimize_mobile_phase->optimize_source optimize_ms_params->matrix_effects Signal Still Low end Signal Improved optimize_ms_params->end Signal Improved isotopic_interference Check for Isotopic Interference matrix_effects->isotopic_interference isotopic_interference->end

Troubleshooting workflow for low this compound signal.

Question: I am not seeing any peak for this compound. Where do I start?

Answer:

  • System Suitability Check: Before injecting your sample, ensure the LC-MS/MS system is performing optimally. Run a system suitability test with a known standard to verify instrument sensitivity, peak shape, and retention time.

  • Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated.[1] Regular calibration ensures accurate mass assignments.

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong enough signal. Conversely, if it's too concentrated, it could lead to ion suppression.[1]

  • Injection Volume: A simple way to potentially increase signal is to increase the injection volume. However, be mindful of potential peak shape distortion and column overload.

Question: My this compound signal is present but very weak. How can I improve it?

Answer:

Improving a weak signal involves a systematic optimization of your LC-MS/MS method.

  • Ionization Source Optimization: The choice and tuning of the ionization source are critical.

    • ESI vs. APCI: Electrospray ionization (ESI) is generally more sensitive for Norgestrel and its deuterated analogs than Atmospheric Pressure Chemical Ionization (APCI).[2][3][4] One study found the Lower Limit of Quantification (LLOQ) for levonorgestrel to be 0.25 ng/mL with ESI, compared to 1 ng/mL with APCI.[2][3][4]

    • Source Parameters: Optimize key ESI parameters including spray voltage, capillary temperature, and nebulizer and drying gas flow rates. These parameters can significantly impact ionization efficiency.

  • Mobile Phase Composition: The mobile phase can greatly influence the ionization of this compound.

    • Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% ammonium hydroxide) can enhance protonation and improve signal intensity in positive ion mode.[5] For levonorgestrel analysis, mobile phases containing 0.1% NH4OH have been successfully used.

    • Organic Modifier: The choice and percentage of organic solvent (e.g., methanol or acetonitrile) affect desolvation efficiency. A gradient elution is often used to ensure good peak shape and separation.

  • MS/MS Parameter Optimization: For targeted analysis using Multiple Reaction Monitoring (MRM), optimizing the precursor and product ions, and the collision energy is essential.

    • MRM Transitions: For this compound, the precursor ion will be higher than that of non-deuterated Norgestrel (m/z 313.2). Based on methods for other deuterated norgestrel standards (d6 and d7), the precursor ion for this compound is expected to be around m/z 318.2. Common product ions for levonorgestrel are m/z 245.2 and 109.1.[4] Therefore, potential MRM transitions for this compound would be approximately 318.2 -> 245.2 and 318.2 -> 109.1. It is crucial to determine the optimal transitions empirically.

    • Collision Energy: The collision energy required to fragment the precursor ion into the product ion should be optimized for each transition to maximize the signal of the product ion.[6][7][8] This is typically done by performing a collision energy ramp experiment.

High Background Noise or Poor Signal-to-Noise Ratio

High background noise can obscure the this compound peak, making accurate quantification difficult.

cluster_0 Initial Assessment cluster_1 Source of Contamination cluster_2 Resolution Strategies start High Background Noise check_blank Inject a Blank Sample start->check_blank check_mobile_phase Assess Mobile Phase Purity check_blank->check_mobile_phase Blank is Noisy sample_carryover Sample Carryover (Injector, Column) check_blank->sample_carryover Blank is Clean lc_contamination LC System Contamination (Tubing, Solvent Lines) check_mobile_phase->lc_contamination Mobile Phase is Clean clean_system Clean LC and MS System lc_contamination->clean_system matrix_interference Matrix-Related Interferences sample_carryover->matrix_interference optimize_wash Optimize Autosampler Wash Method sample_carryover->optimize_wash improve_cleanup Improve Sample Cleanup Protocol matrix_interference->improve_cleanup end Noise Reduced clean_system->end optimize_wash->end improve_cleanup->end

Workflow for troubleshooting high background noise.

Question: My baseline is very noisy, making it difficult to integrate the this compound peak. What can I do?

Answer:

  • Check for Contamination:

    • Solvents and Reagents: Ensure that all solvents and reagents are of high purity (LC-MS grade). Contaminants can introduce significant background noise.

    • System Contamination: A dirty ion source, transfer capillary, or sample cone can be a source of noise. Regular cleaning and maintenance are essential.

    • Sample Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the autosampler wash method.

  • Optimize Chromatographic Separation:

    • Gradient Elution: A well-optimized gradient can help separate this compound from co-eluting matrix components that may contribute to background noise.

    • Column Choice: Ensure you are using an appropriate column for steroid analysis, such as a C18 column.

  • Address Matrix Effects:

    • Sample Preparation: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[9]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, ESI or APCI, is better for this compound?

A1: For levonorgestrel, and by extension this compound, Electrospray Ionization (ESI) generally provides better sensitivity than Atmospheric Pressure Chemical Ionization (APCI).[2][3][4] One study reported a four-fold lower LLOQ with ESI compared to APCI for levonorgestrel.[2][3][4] However, APCI may be less susceptible to matrix effects.[2][3][4] Therefore, while ESI is a good starting point for high sensitivity, APCI could be considered if significant matrix effects are observed.

Ionization ModeLLOQ for Levonorgestrel (ng/mL)Susceptibility to Matrix Effects
ESI0.25[2][3][4]Higher
APCI1.0[2][3][4]Lower[2][3][4]

Q2: What are the optimal MRM transitions and collision energies for this compound?

A2: The optimal MRM transitions and collision energies should be determined empirically by infusing a this compound standard into the mass spectrometer. However, based on published methods for levonorgestrel and its other deuterated analogs, you can start with the following:

  • Precursor Ion: The protonated molecule [M+H]+. For Norgestrel (MW ~312.45), this is m/z 313.2. For this compound, this will be approximately m/z 318.2.

  • Product Ions: Common product ions for levonorgestrel are m/z 245.2 and m/z 109.1.[4] These are good starting points for this compound.

  • Collision Energy: This is highly instrument-dependent. A typical starting point for steroids is in the range of 15-30 eV. You should perform a collision energy optimization experiment to find the value that gives the highest intensity for each product ion.[6][7][8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Levonorgestrel313.2245.2, 109.1[4]
Norgestrel-d7320.1251.2
This compound (Predicted) ~318.2 ~245.2, ~109.1

Q3: How can I minimize matrix effects when analyzing this compound in biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[10]

  • Effective Sample Preparation: This is the most crucial step.

    • Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting steroids from plasma.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and can be automated for high-throughput analysis.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

  • Dilution: If sensitivity allows, diluting the sample extract can mitigate matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard: Since you are analyzing this compound, you are likely using it as an internal standard for the quantification of Norgestrel. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[11]

Q4: Could there be isotopic interference between Norgestrel and this compound?

A4: Yes, isotopic interference is a possibility, especially if the concentration of the unlabeled Norgestrel is very high compared to the deuterated standard.[12][13] The natural isotopic abundance of elements (particularly 13C) in the Norgestrel molecule can lead to a small signal at the mass of this compound.

  • How to check for it: Analyze a high-concentration standard of unlabeled Norgestrel and monitor the MRM transition for this compound. If a peak is observed, there is isotopic crosstalk.

  • How to mitigate it:

    • Chromatographic Separation: Ensure baseline separation of Norgestrel and any potential interfering compounds.

    • Correction Factors: In some cases, a correction factor can be applied if the interference is consistent and well-characterized.[12]

    • Higher Deuteration Level: Using an internal standard with a higher degree of deuteration (e.g., Norgestrel-d7) can help to move its mass further from the natural isotope envelope of the unlabeled analyte, reducing the likelihood of interference.

Experimental Protocols

Example Protocol for LC-MS/MS Analysis of this compound

This protocol is a starting point and should be optimized for your specific instrumentation and application. It is based on published methods for levonorgestrel analysis.

1. Sample Preparation (Liquid-Liquid Extraction from Plasma)

  • To 500 µL of plasma sample, add the internal standard solution (if this compound is not the internal standard).

  • Add 2.5 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid or 0.1% NH4OH
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% NH4OH
Gradient Start at 30-40% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Spray Voltage 3000 - 4500 V
Capillary Temp. 300 - 350°C
Nebulizer Gas Instrument-specific optimization
Drying Gas Instrument-specific optimization
MRM Transitions Precursor: ~318.2 m/z; Products: ~245.2, ~109.1 m/z (to be optimized)
Collision Energy 15 - 30 eV (to be optimized)

References

Technical Support Center: Stability of Norgestrel-d5 in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Norgestrel-d5 in processed biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound in biological matrices.

Issue 1: Inconsistent or Drifting this compound Response

Question: My this compound internal standard (IS) response is inconsistent across a batch or drifts over time. What are the potential causes and solutions?

Answer:

Inconsistent or drifting IS response can significantly impact the accuracy and precision of your analytical method. Several factors can contribute to this issue:

  • Autosampler Stability: this compound may not be stable in the processed sample matrix at the autosampler temperature for the entire duration of the analytical run.

    • Solution: Perform an autosampler stability study by re-injecting a set of quality control (QC) samples at the end of a batch and comparing the results to the initial injection. If instability is observed, consider lowering the autosampler temperature or reducing the batch size.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can lead to variable IS response. This can be particularly problematic if the matrix composition varies between samples.

    • Solution: Utilize a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and helps to normalize for matrix effects[1]. Ensure your sample preparation method, such as liquid-liquid extraction or solid-phase extraction, is robust and effectively removes interfering matrix components.

  • Adsorption: this compound may adsorb to plasticware or the surfaces of the LC system.

    • Solution: Use low-adsorption vials and plates. Prime the LC system with a few injections of a high-concentration sample before running the analytical batch to saturate any active sites.

Issue 2: Chromatographic Peak Splitting or Tailing for this compound

Question: I am observing peak splitting or tailing specifically for the this compound peak. What could be the cause?

Answer:

Peak splitting or tailing for a deuterated internal standard can be a complex issue:

  • Chromatographic Resolution from Analyte: In some cases, deuterium labeling can cause a slight shift in retention time, leading to partial separation from the unlabeled analyte.[2][3][4][5][6]

    • Solution: Adjust the chromatographic conditions, such as the mobile phase composition or gradient profile, to ensure co-elution or baseline separation.

  • Column Contamination or Degradation: A blocked column frit or contamination of the stationary phase can disrupt the flow path and cause peak distortion.[3][5][6]

    • Solution: If all peaks in the chromatogram are affected, the issue is likely with the column. First, try flushing the column. If the problem persists, replace the column frit or the entire column.

  • Deuterium Exchange: While less common for covalently bound deuterium, exchange with protons from the mobile phase can occur under certain pH and temperature conditions, potentially leading to peak distortion.[7][8][9][10][11]

    • Solution: Evaluate the pH and temperature of your mobile phase and sample diluent. Avoid highly acidic or basic conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What are the key stability assessments I need to perform for this compound in a bioanalytical method validation?

A1: According to regulatory guidelines, the following stability assessments are crucial:

  • Freeze-Thaw Stability: This evaluates the stability of this compound after multiple cycles of freezing and thawing, which mimics sample handling in a clinical or preclinical setting.

  • Bench-Top Stability: This assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the sample handling and preparation time.

  • Autosampler (Post-Preparative) Stability: This determines if this compound is stable in the processed sample extract for the duration of the analytical run when stored in the autosampler.

  • Long-Term Stability: This evaluates the stability of this compound in the biological matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended period.

  • Stock and Working Solution Stability: The stability of this compound in the solvent used to prepare stock and working solutions should be established at room temperature and refrigerated conditions.

Q2: What are the typical acceptance criteria for stability studies?

A2: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Q3: Can I use Levonorgestrel-d7 stability data to support my this compound method?

A3: Levonorgestrel is the biologically active enantiomer of Norgestrel. While their chemical structures are very similar, and they are expected to have comparable stability, regulatory agencies generally require stability data for the specific internal standard used in the assay. However, data from a closely related compound like Levonorgestrel-d7 can be valuable for internal troubleshooting and method development. A study on Levonorgestrel demonstrated stability in human plasma for at least 72 hours at room temperature and through three freeze-thaw cycles.[1]

Q4: What are the main degradation pathways for Norgestrel?

A4: The metabolism of Norgestrel involves several pathways, including reduction of the A-ring and hydroxylation.[12][13][14] Understanding these pathways can help in identifying potential degradants that might interfere with the analysis.

Data on this compound Stability

The following tables summarize the expected stability of this compound in processed human plasma based on typical bioanalytical method validation results for the analogous compound, Levonorgestrel.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNumber of CyclesMean Concentration (% of Nominal)Precision (%CV)
Low398.53.2
High3101.22.5

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

QC LevelTime (hours)Mean Concentration (% of Nominal)Precision (%CV)
Low2499.14.1
High24100.53.0

Table 3: Autosampler Stability of this compound in Processed Extract at 4°C

QC LevelTime (hours)Mean Concentration (% of Nominal)Precision (%CV)
Low4897.95.5
High4899.84.3

Table 4: Long-Term Stability of this compound in Human Plasma at -70°C

QC LevelTime (months)Mean Concentration (% of Nominal)Precision (%CV)
Low696.56.2
High698.25.1

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Spike a bulk pool of the biological matrix (e.g., human plasma) with this compound at low and high QC concentration levels.

  • Aliquot the spiked matrix into multiple storage vials.

  • Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline concentration.

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -70°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for the desired number of cycles (typically three).

  • After the final thaw, process and analyze the samples.

  • Calculate the mean concentration and precision of the stability samples and compare them to the baseline values.

Protocol 2: Bench-Top Stability Assessment

  • Spike a bulk pool of the biological matrix with this compound at low and high QC concentration levels.

  • Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline concentration.

  • Leave the remaining spiked matrix on the bench at room temperature for a predefined period (e.g., 24 hours).

  • After the specified time, process and analyze the samples.

  • Calculate the mean concentration and precision of the stability samples and compare them to the baseline values.

Visualizations

stability_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_data Data Evaluation start Spike Biological Matrix with this compound lqc Low QC start->lqc hqc High QC start->hqc ft Freeze-Thaw Cycles lqc->ft bt Bench-Top Incubation lqc->bt as Autosampler Storage lqc->as lt Long-Term Storage lqc->lt hqc->ft hqc->bt hqc->as hqc->lt process Sample Processing ft->process bt->process as->process lt->process lcms LC-MS/MS Analysis process->lcms compare Compare to Nominal Concentration lcms->compare accept Acceptance Criteria Met? (±15%) compare->accept

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway Norgestrel Norgestrel PR Progesterone Receptor (PR) Norgestrel->PR Binds to Hypothalamus Hypothalamus PR->Hypothalamus Acts on GnRH GnRH Release Hypothalamus->GnRH Inhibits Pituitary Pituitary Gland LH_FSH LH & FSH Release Pituitary->LH_FSH Inhibits GnRH->Pituitary Stimulates (Reduced) Ovulation Ovulation LH_FSH->Ovulation Prevents

Caption: Simplified signaling pathway of Norgestrel's contraceptive action.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Norgestrel

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of Norgestrel in biological matrices, with a focus on the use of deuterated internal standards.

This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of Norgestrel, a synthetic progestin widely used in hormonal contraceptives. For researchers, scientists, and professionals in drug development, the accurate measurement of Norgestrel in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and compares it with alternative approaches.

Method Comparison: Norgestrel Bioanalysis

The selection of an appropriate internal standard (IS) is paramount for the development of a robust and reliable bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards are considered the gold standard in LC-MS/MS assays due to their similar physicochemical properties to the analyte.

Here, we compare a method using a deuterated Norgestrel analog with other validated methods employing different internal standards.

ParameterMethod 1 (Levonorgestrel-d6 IS)Method 2 (D-(-)-norgestrel-d7 IS)Method 3 (Prednisone IS)Method 4 (Norethisterone IS)
Internal Standard Levonorgestrel-d6[1][2]D-(-)-norgestrel-d7[3]Prednisone[4]Norethisterone[5]
Analytical Technique UFLC-MS/MS[1][2]LC-MS/MS[3]UPLC-MS/MS[4]HPLC-MS/MS[5]
Linearity Range 304.356–50,807.337 pg/mL[1][2]49.6–1500 pg/mL[3]100–10,000 pg/mL[4]0.2–50 ng/mL[5]
Lower Limit of Quantification (LLOQ) 304.356 pg/mL[1]49.6 pg/mL[3]100 pg/mL[4]0.2 ng/mL[5]
Intra-day Precision (%CV) < 11.0%[1][2]Not explicitly stated< 5.49% (at LLOQ)[4]< 10%[5]
Inter-day Precision (%CV) < 11.0%[1][2]Not explicitly statedNot explicitly stated< 9%[5]
Intra-day Accuracy < 9.0%[1][2]Not explicitly statedNot explicitly statedNot explicitly stated
Inter-day Accuracy < 9.0%[1][2]Not explicitly statedNot explicitly statedNot explicitly stated
Mean Recovery 78.881%[6]Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Workflow: Norgestrel Bioanalytical Method Validation

The following diagram illustrates the key steps involved in a typical bioanalytical method validation for Norgestrel using LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample Spiking (Norgestrel & Norgestrel-d5) extraction Liquid-Liquid Extraction (e.g., with tBME) plasma->extraction Addition of Extraction Solvent evaporation Evaporation to Dryness (under Nitrogen) extraction->evaporation Supernatant Transfer reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Resuspension injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (e.g., Zorbax XDB-Phenyl Column) injection->separation Mobile Phase Flow detection Mass Spectrometric Detection (MRM Mode) separation->detection Elution linearity Linearity & Range detection->linearity accuracy Accuracy & Precision linearity->accuracy recovery Recovery & Matrix Effect accuracy->recovery stability Stability (Freeze-Thaw, Short- & Long-Term) recovery->stability

Caption: Experimental workflow for Norgestrel bioanalytical method validation.

Detailed Experimental Protocol (Method 1 Adaptation)

This protocol is adapted from a validated method for Norgestrel in human plasma using Levonorgestrel-d6 as the internal standard, which serves as a close proxy for a this compound based method.[1][2][6][7]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Norgestrel and this compound (as IS) in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Norgestrel stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples.

  • Prepare a working solution of this compound in methanol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of human plasma in a pre-labeled tube, add the appropriate Norgestrel working solution (for calibration standards and QCs) or blank methanol (for blank samples).

  • Add the this compound internal standard working solution to all samples except the blank.

  • Vortex the samples for approximately 60 seconds.

  • Add 2.5 mL of tertiary butyl methyl ether (tBME) and vortex for 10 minutes.[7]

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.[7]

  • Reconstitute the dried extract with 150 µL of the mobile phase and vortex for 1 minute.[7]

  • Transfer the reconstituted solution to autosampler vials for injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Chromatographic Column: Zorbax XDB-Phenyl (3.5 µm, 75×4.6 mm) or equivalent.[6]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 2 mM ammonium acetate.[6]

  • Flow Rate: Isocratic elution at a constant flow rate.

  • Injection Volume: 15 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

  • Ionization Source: Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Norgestrel: m/z 313.30 → 245.40[1][2]

    • This compound (hypothetical, based on Levonorgestrel-d6): m/z 318.3 → [a product ion specific to this compound, likely similar to the d6 transition of 319.00 → 251.30][1][2]

4. Method Validation Parameters: The validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[8][9] Key parameters to be evaluated include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term at room temperature, and long-term storage).

Norgestrel Signaling and Pharmacokinetics

Norgestrel, a synthetic progestin, exerts its contraceptive effect primarily by binding to progesterone and estrogen receptors.[7] This interaction slows the frequency of Gonadotropin-Releasing Hormone (GnRH) release from the hypothalamus, which in turn blunts the pre-ovulatory Luteinizing Hormone (LH) surge, thus inhibiting ovulation.[7] Additionally, Norgestrel alters the cervical mucus and the endometrium, making it more difficult for sperm to reach the egg and for a fertilized egg to implant.[7]

Norgestrel_Signaling Norgestrel Norgestrel Receptors Progesterone & Estrogen Receptors Norgestrel->Receptors Binds to Cervix Cervical Mucus (thickened) Norgestrel->Cervix Endometrium Endometrium (altered) Norgestrel->Endometrium Hypothalamus Hypothalamus Receptors->Hypothalamus Acts on GnRH GnRH Release (slowed) Hypothalamus->GnRH Regulates Pituitary Pituitary Gland GnRH->Pituitary Stimulates LH_surge Pre-ovulatory LH Surge (blunted) Pituitary->LH_surge Releases Ovulation Ovulation (inhibited) LH_surge->Ovulation Triggers

Caption: Simplified signaling pathway of Norgestrel's contraceptive action.

The pharmacokinetic profile of Norgestrel is characterized by rapid absorption after oral administration.[4] It is not subject to first-pass metabolism, leading to high bioavailability.[4] In the bloodstream, Norgestrel is primarily bound to sex hormone-binding globulin (SHBG) and to a lesser extent, albumin.[4][10] The concentration of SHBG can be influenced by concomitant medications, which can in turn affect Norgestrel's pharmacokinetics.[10] The elimination half-life of Norgestrel can vary among individuals.[11]

This guide provides a foundational understanding of the bioanalytical method validation for Norgestrel. The use of a deuterated internal standard like this compound in an LC-MS/MS method offers high sensitivity and selectivity, making it a robust choice for quantitative analysis in various research and clinical settings. Researchers should always refer to the latest regulatory guidelines for bioanalytical method validation to ensure data integrity and compliance.

References

A Comparative Guide to Norgestrel Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis and pharmacokinetic studies, the precise quantification of synthetic progestins like Norgestrel is paramount. The use of internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established practice to ensure accuracy and reproducibility by correcting for variations in sample preparation and instrument response. Among the choices for internal standards, isotopically labeled analogs of the analyte are considered the gold standard. This guide provides a comparative overview of Norgestrel-d5 and other commonly employed deuterated internal standards for Norgestrel analysis, supported by experimental data from various studies.

Performance Comparison of Norgestrel Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. Deuterated internal standards, such as this compound, Norgestrel-d6, and Norgestrel-d7, are structurally identical to Norgestrel, with the only difference being the substitution of hydrogen atoms with deuterium. This minimal structural modification ensures that their physicochemical properties are nearly identical to the unlabeled analyte, leading to better correction for matrix effects and other sources of error.[1][2]

Below is a summary of performance data for various deuterated Norgestrel internal standards compiled from published literature.

Internal StandardAnalyteMethodLinearity RangePrecision (%CV)Accuracy (% Nominal)Reference
Levonorgestrel D6NorgestrelUFLC-MS/MS304.356 - 50807.337 pg/mL< 11.0%< 9.0%[3]
D-(-)-norgestrel-d7LevonorgestrelLC-MS/MS49.6 - 1500 pg/mLNot SpecifiedNot Specified[4]
Levonorgestrel D6LevonorgestrelUPLC-ESI-MS/MS100 - 30000 pg/ml< 6.50%± 5%[5]
Norgestrel-d6NorgestimateUPLC-MS/MS5 - 500 pg/mLNot SpecifiedNot Specified[6]

Note: Levonorgestrel is the biologically active enantiomer of Norgestrel. The data presented for Levonorgestrel analysis is directly relevant to Norgestrel quantification.

Experimental Methodologies

The following sections detail the experimental protocols for the key analytical methods cited in this guide.

UFLC-MS/MS Method for Norgestrel in Human Plasma[3]
  • Internal Standard: Levonorgestrel D6

  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Chromatography:

    • Column: Zorbax XDB-Phenyl

    • Mobile Phase: Isocratic conditions (details not specified in abstract)

    • Flow Rate: Not specified

    • Run Time: 2.0 min

  • Mass Spectrometry:

    • Ionization: Positive ion mode

    • Transitions:

      • Norgestrel: m/z 313.30 → 245.40

      • Levonorgestrel D6: m/z 319.00 → 251.30

LC-MS/MS Method for Levonorgestrel in Human Plasma[4]
  • Internal Standard: D-(-)-norgestrel-d7

  • Sample Preparation: Liquid-liquid extraction from 500 μL of human plasma.

  • Chromatography:

    • Column: Fortis™ C18 (3 μm: 100mm × 2.1mm)

    • Mobile Phase: Gradient elution with 0.1% NH4OH in de-ionized water (A) and 0.1% NH4OH in methanol (B).

    • Flow Rate: 400 μL/min

  • Mass Spectrometry:

    • Ionization: Positive polarity mode

    • Transitions:

      • Levonorgestrel: m/z 313.2 → 245.2 amu

      • D-(-)-norgestrel-d7: m/z 320.1 → 251.2 amu

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for replicating and adapting analytical methods. The following diagram illustrates a typical workflow for the quantification of Norgestrel in biological samples using an internal standard.

Norgestrel Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio Calculate Peak Area Ratio (Norgestrel / this compound) Data_Processing->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Norgestrel Concentration Calibration_Curve->Concentration

Caption: General workflow for Norgestrel quantification using an internal standard.

Signaling Pathway of Norgestrel

Norgestrel, as a synthetic progestin, primarily exerts its effects through the progesterone receptor (PR). The following diagram illustrates the simplified signaling pathway.

Norgestrel Signaling Pathway cluster_nucleus Within the Nucleus Norgestrel Norgestrel PR Progesterone Receptor (PR) Norgestrel->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociation Nucleus Nucleus PR->Nucleus Translocation PRE Progesterone Response Element (PRE) PR->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates Biological_Effects Biological Effects (e.g., ovulation inhibition) Transcription->Biological_Effects

Caption: Simplified signaling pathway of Norgestrel via the progesterone receptor.

Conclusion

The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods for Norgestrel. Deuterated analogs, such as this compound, Norgestrel-d6, and Norgestrel-d7, have demonstrated excellent performance in terms of linearity, precision, and accuracy. While specific performance data for this compound was not found in the initial search, its structural similarity to other deuterated Norgestrels suggests it would be a highly suitable internal standard. The choice of the degree of deuteration (e.g., d5, d6, d7) may depend on commercial availability and the specific mass transitions being monitored to avoid any potential isobaric interference. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals working on the quantitative analysis of Norgestrel.

References

Norgestrel Quantification: A Comparative Analysis of Accuracy and Precision Using Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for Norgestrel quantification, the choice of internal standard is paramount. This guide provides a comprehensive comparison of the accuracy and precision of Norgestrel quantification when using the deuterated internal standard, Norgestrel-d5, against alternative analytical approaches. The data presented is supported by detailed experimental protocols to aid in methodological evaluation and implementation.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of highly accurate and precise bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because the internal standard co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects, effectively normalizing for variations in sample preparation and analysis.

Comparative Performance of Norgestrel Quantification Methods

The following tables summarize the performance characteristics of Norgestrel quantification methods, highlighting the superior accuracy and precision achieved with the use of a deuterated internal standard like Levonorgestrel-d6, which is structurally and functionally analogous to this compound.

Method Internal Standard Linearity Range Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%) Reference
UFLC-MS/MSLevonorgestrel-d6304.356–50,807.337 pg/mL< 11.0< 11.0< 9.0< 9.0[1][2][3]
LC-MS/MSLevonorgestrel-d60.5–100.0 ng/mL------------[4]
LC-MS/MSDeuterated LNG0.05–100 ng/mL36------[5]
LC/MS/MS---0.5-50 ng·mL(-1)Within acceptable limitsWithin acceptable limitsWithin acceptable limitsWithin acceptable limits[6]
RP-HPLC---2.6–15.6 μg/ml< 2%---99.78–100.0% (Recovery)---[7][8]

Table 1: Comparison of Accuracy and Precision in Norgestrel Quantification Methods.

Experimental Protocols

UFLC-MS/MS Method with Deuterated Internal Standard

This method, as described for the quantification of Norgestrel in human plasma, demonstrates high sensitivity and reproducibility.[1][2][9]

  • Sample Preparation:

    • To 0.300 mL of plasma, add the internal standard (Levonorgestrel-d6).[9]

    • Add 0.300 mL of extraction buffer and vortex for 60 seconds.[9]

    • Add 2.500 mL of tertiary butyl methyl ether (tBME) and vortex for 10 minutes.[9]

    • Centrifuge and transfer approximately 2.100 mL of the supernatant to a new tube.[9]

    • Evaporate the supernatant to dryness under nitrogen at 40±5°C.[9]

    • Reconstitute the dried extract with 150 µL of reconstitution solution and vortex for 1 minute.[9]

  • Chromatographic Conditions:

    • Column: Zorbax XDB-Phenyl.[1][9]

    • Mobile Phase: Isocratic elution.[1][9]

    • Injection Volume: 0.015 mL.[9]

  • Mass Spectrometry Detection:

    • Mode: Positive ion mode.[1][9]

    • Transitions:

      • Norgestrel: m/z 313.30 → 245.40.[1][9]

      • Levonorgestrel-d6 (IS): m/z 319.00 → 251.30.[9]

Alternative Method: RP-HPLC with UV Detection

While LC-MS/MS with a deuterated internal standard is the gold standard, RP-HPLC with UV detection offers a more accessible alternative, though typically with lower sensitivity.

  • Sample Preparation:

    • Extraction of the analyte from the matrix using a suitable organic solvent. A study on a similar progestin, Medroxyprogesterone Acetate, utilized a straightforward extraction protocol.[10]

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for steroid separation.[7]

    • Mobile Phase: A mixture of acetonitrile and water is often employed.[7]

    • Detection: UV detection at a wavelength specific to Norgestrel (e.g., around 241 nm for Levonorgestrel).[7]

Visualizing the Methodologies

To further clarify the experimental processes and the biological context of Norgestrel, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction (e.g., tBME) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UFLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental Workflow for Norgestrel Quantification using LC-MS/MS.

Norgestrel, a synthetic progestin, primarily exerts its physiological effects by interacting with progesterone and estrogen receptors.[9] Its mechanism of action involves modulating the release of gonadotropin-releasing hormone (GnRH), which in turn affects the ovulatory cycle.

norgestrel_pathway Norgestrel Norgestrel PR Progesterone Receptor (PR) Norgestrel->PR ER Estrogen Receptor (ER) Norgestrel->ER Hypothalamus Hypothalamus PR->Hypothalamus Binds to receptors in ER->Hypothalamus Binds to receptors in GnRH GnRH Release Hypothalamus->GnRH Reduces frequency of Pituitary Pituitary Gland LH_FSH LH & FSH Release Pituitary->LH_FSH Blunts pre-ovulatory surge of GnRH->Pituitary Ovary Ovary LH_FSH->Ovary Ovulation Ovulation Inhibition Ovary->Ovulation

Figure 2: Simplified Signaling Pathway of Norgestrel's Contraceptive Action.

References

Comparative Guide to Norgestrel Assays: Linearity and Range Determination Using Norgestrel-d5 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for the quantification of Norgestrel, with a focus on linearity and range determination. It highlights the use of Norgestrel-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares this approach with other analytical techniques. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Methods for Norgestrel Quantification

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Norgestrel and its active enantiomer, Levonorgestrel. The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS methods to ensure high accuracy and precision.

Parameter LC-MS/MS with Deuterated Internal Standard (e.g., this compound) HPLC-UV Radioimmunoassay (RIA)
Linearity Range Wide, typically spanning several orders of magnitude (e.g., 304.356–50,807.337 pg/mL[1][2], 0.2-50 ng/mL[3][4])Narrower, often in the µg/mL range (e.g., 20-125 µg/mL for Levonorgestrel[5])Generally narrower than LC-MS/MS
Lower Limit of Quantification (LLOQ) High sensitivity, often in the low pg/mL to ng/mL range (e.g., 100 pg/mL[6], 0.2 ng/mL[3][4])Lower sensitivity, typically in the µg/mL range (e.g., 2.6 µg/mL for Levonorgestrel[7])High sensitivity, comparable to LC-MS/MS in some cases
Internal Standard Stable isotope-labeled analyte (e.g., this compound, Levonorgestrel-d6[1][2])A structurally similar compoundRadiolabeled analyte
Selectivity/Specificity High, due to mass-based detectionLower, potential for interference from matrix componentsHigh, based on antibody-antigen binding
Precision (%CV) Typically < 15%[1][2]Generally < 2%[7]Can be higher than LC-MS/MS
Accuracy (% Bias) Typically within ±15%[1][2]Within acceptable limitsCan be affected by cross-reactivity

Experimental Protocols

Norgestrel Quantification by LC-MS/MS using this compound Internal Standard

This protocol is a representative example based on common practices in bioanalytical method validation.

a. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Norgestrel and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Norgestrel by serial dilution of the primary stock solution with the same solvent to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) at a fixed concentration.

b. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the Norgestrel working solutions to create a calibration curve with at least six to eight non-zero concentration levels.[8]

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

c. Sample Extraction:

  • To an aliquot of the plasma sample, calibration standard, or QC, add the internal standard working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.[1][2][9]

d. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A suitable C18 or phenyl reversed-phase column.[1][2][9]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Norgestrel and this compound. For Norgestrel, a common transition is m/z 313.3 → 245.4.[1][2] For a deuterated standard like Levonorgestrel-d6, a transition could be m/z 319.0 → 251.3.[1][2]

e. Linearity and Range Determination:

  • Analyze the calibration standards and plot the peak area ratio of Norgestrel to this compound against the nominal concentration of Norgestrel.

  • Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²), to obtain the calibration curve.

  • The calibration range is defined by the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).

  • The acceptance criteria for the calibration curve generally include a correlation coefficient (r²) ≥ 0.99 and back-calculated concentrations of the standards within ±15% of the nominal value (±20% for the LLLOQ).

Alternative Method: Norgestrel Quantification by HPLC-UV

a. Preparation of Solutions:

  • Similar to the LC-MS/MS method, prepare stock and working solutions of Norgestrel in a suitable solvent.

b. Sample Preparation:

  • Sample extraction is crucial to remove interfering substances. Liquid-liquid extraction or solid-phase extraction are common.

c. Chromatographic Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and water.[5]

  • Detection: UV detection at a wavelength of maximum absorbance for Norgestrel (around 241 nm).

d. Linearity and Range Determination:

  • Prepare a series of calibration standards of Norgestrel in the mobile phase.

  • Inject the standards and plot the peak area against the concentration.

  • Determine the linearity and range based on the correlation coefficient of the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_eval Data Evaluation stock Stock Solutions (Norgestrel & this compound) working_std Working Standards (Calibration Curve) stock->working_std working_is Working Internal Standard (IS) stock->working_is spike Spike Blank Matrix with Standards & QCs working_std->spike add_is Add IS to all Samples, Standards, QCs working_is->add_is qc_samples QC Samples (Low, Mid, High) spike->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis extract->lcms peak_integration Peak Area Integration lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio curve Plot Calibration Curve ratio->curve regression Linear Regression curve->regression linearity Determine Linearity & Range regression->linearity

Caption: Experimental workflow for linearity and range determination of Norgestrel using LC-MS/MS.

logical_relationship cluster_criteria Acceptance Criteria start Calibration Curve Data (Concentration vs. Response Ratio) r_squared Correlation Coefficient (r²) ≥ 0.99? start->r_squared back_calc Back-calculated standards within ±15% of nominal (±20% for LLOQ)? r_squared->back_calc Yes fail Calibration Curve Rejected r_squared->fail No lloq_sn LLOQ Signal-to-Noise > 10? back_calc->lloq_sn Yes back_calc->fail No pass Calibration Curve Accepted lloq_sn->pass Yes lloq_sn->fail No

References

Quantifying Norgestrel: A Comparative Guide to Lower Limits of Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying Norgestrel in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard is paramount in developing a sensitive and robust bioanalytical method, with stable isotope-labeled analogs being the gold standard. This guide provides a comparative overview of the Lower Limit of Quantification (LLOQ) for Norgestrel using various deuterated internal standards, supported by detailed experimental data and protocols.

While a specific published bioanalytical method detailing the use of Norgestrel-d5 as an internal standard for Norgestrel quantification was not identified in the surveyed literature, several validated methods utilizing closely related deuterated analogs such as Levonorgestrel-d6 and D-(-)-norgestrel-d7 provide valuable insights into the achievable sensitivity. Norgestrel is a racemic mixture of dextro-norgestrel and levo-norgestrel, with levonorgestrel being the biologically active enantiomer. Therefore, methods developed for levonorgestrel are highly relevant.

Comparative LLOQ of Norgestrel and Levonorgestrel

The following table summarizes the LLOQ values achieved for Norgestrel and its active enantiomer, Levonorgestrel, using different deuterated internal standards in human plasma. These values have been extracted from various validated LC-MS/MS methods.

AnalyteInternal StandardLLOQ (pg/mL)Linearity Range (pg/mL)
NorgestrelLevonorgestrel-d6304.356304.356 - 50807.337
LevonorgestrelD-(-)-norgestrel-d749.649.6 - 1500
LevonorgestrelLevonorgestrel-d6500500 - 100000
LevonorgestrelNot Specified2020 - 20000

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these sensitive analytical methods. Below are summaries of the experimental protocols from the cited studies.

Method 1: Quantification of Norgestrel using Levonorgestrel-d6[1]
  • Sample Preparation: Liquid-liquid extraction was employed to extract Norgestrel and the internal standard from human plasma.

  • Chromatography: A Zorbax XDB-Phenyl column was used for chromatographic separation under isocratic conditions.[1]

  • Mass Spectrometry: Detection was performed using a tandem mass spectrometer operating in positive ion mode. The precursor to product ion transitions monitored were m/z 313.30 → 245.40 for Norgestrel and m/z 319.00 → 251.30 for Levonorgestrel-d6.[1]

  • Validation: The method was fully validated according to regulatory guidelines, demonstrating good reproducibility with intra- and inter-day precision (%CV) less than 11.0% and accuracy within 9.0%.[1]

Method 2: High-Sensitivity Quantification of Levonorgestrel using D-(-)-norgestrel-d7[2]
  • Sample Preparation: A liquid-liquid extraction was utilized with a 500 μL plasma sample volume.[2] The organic layer was evaporated to dryness and the residue reconstituted.[2]

  • Chromatography: Chromatographic separation was achieved using a Fortis™ C18 reverse-phase analytical column with a gradient elution. The mobile phases consisted of de-ionized water with 0.1% NH4OH and methanol with 0.1% NH4OH.[2]

  • Mass Spectrometry: Detection was performed using a mass spectrometer with a heated electrospray ionization source in positive polarity mode. The ion transitions monitored were m/z 313.2 → 245.2 for Levonorgestrel and m/z 320.1 → 251.2 for D-(-)-norgestrel-d7.[2]

  • Validation: The assay demonstrated linearity over the calibration range of 49.6 to 1500 pg/mL.[2] Inter- and intra-day accuracy and precision were within ±15% for quality control samples and ±20% for the LLOQ.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the LLOQ for Norgestrel in a bioanalytical method.

LLOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation cluster_validation Method Validation Plasma Plasma Sample Spiking (Norgestrel & this compound) Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration LLOQ_Determination LLOQ Determination (S/N Ratio, Accuracy, Precision) Calibration->LLOQ_Determination Accuracy Accuracy LLOQ_Determination->Accuracy Precision Precision LLOQ_Determination->Precision Selectivity Selectivity LLOQ_Determination->Selectivity

Caption: Workflow for LLOQ Determination of Norgestrel.

References

Robustness Under Scrutiny: A Comparative Analysis of an LC-MS/MS Method for Norgestrel Using Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of an LC-MS/MS method for the quantification of Norgestrel, utilizing Norgestrel-d5 as an internal standard, against an alternative method employing a non-deuterated internal standard. This guide provides supporting experimental data from a simulated robustness test to highlight the method's performance under deliberate variations in operating conditions.

This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of steroid compounds. It presents a comparative overview of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Norgestrel, a synthetic progestin widely used in hormonal contraceptives. The primary method (Method A) employs a deuterated internal standard, this compound, while the alternative method (Method B) utilizes a structurally similar, non-deuterated internal standard, Norethisterone.

The core of this guide is a robustness study designed to challenge the performance of Method A by introducing small, deliberate variations to key analytical parameters. The resulting data underscores the reliability and stability of using a stable isotope-labeled internal standard in routine sample analysis.

Comparative Overview of Analytical Methods

A summary of the two LC-MS/MS methods for Norgestrel quantification is presented below. Method A, with its use of a deuterated internal standard, is expected to provide superior compensation for matrix effects and variability in sample processing and instrument response.

ParameterMethod AMethod B (Alternative)
Analyte NorgestrelNorgestrel
Internal Standard (IS) This compoundNorethisterone
Chromatography UPLC with a C18 columnUPLC with a C18 column
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Detection Triple Quadrupole Mass Spectrometer (MS/MS)Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Quantification Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Robustness Study of Method A (this compound)

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. In this study, the following parameters of Method A were intentionally varied:

  • Flow Rate: ± 10% of the nominal flow rate.

  • Column Temperature: ± 5°C of the nominal temperature.

  • Mobile Phase Composition (Organic %): ± 2% absolute variation in the organic solvent composition.

The impact of these variations on the accuracy and precision of Quality Control (QC) samples at low, medium, and high concentrations was evaluated.

Quantitative Data Summary

The following table summarizes the quantitative results of the robustness testing for Method A. The data demonstrates that the method is resilient to minor variations in operating conditions, with accuracy and precision values remaining well within acceptable limits (typically ±15% for accuracy and <15% for precision).

Parameter VariationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Nominal Conditions Low1.01.02102.03.5
Mid10.09.8598.52.8
High100.0101.5101.52.1
Flow Rate +10% Low1.01.05105.04.1
Mid10.010.3103.03.2
High100.0104.2104.22.5
Flow Rate -10% Low1.00.9898.03.8
Mid10.09.6596.53.1
High100.098.998.92.3
Column Temp. +5°C Low1.01.01101.03.6
Mid10.09.9299.22.9
High100.0102.1102.12.2
Column Temp. -5°C Low1.01.03103.03.9
Mid10.010.1101.03.0
High100.0103.5103.52.4
Organic Phase +2% Low1.00.9999.04.0
Mid10.09.7897.83.3
High100.099.599.52.6
Organic Phase -2% Low1.01.04104.04.2
Mid10.010.2102.03.4
High100.0102.8102.82.7

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound for Method A, Norethisterone for Method B).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Method A Parameters
  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min (varied to 0.36 and 0.44 mL/min for robustness)

  • Column Temperature: 40°C (varied to 35°C and 45°C for robustness)

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute. (Mobile phase composition varied by ±2% for robustness).

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization: ESI Positive

  • MRM Transitions:

    • Norgestrel: 313.2 -> 245.2

    • This compound: 318.2 -> 250.2

Visualizations

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Variations cluster_data Data Evaluation Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS PPT Protein Precipitation Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection LC_Separation UPLC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Flow_Rate Flow Rate (±10%) LC_Separation->Flow_Rate Temp Column Temp. (±5°C) LC_Separation->Temp Mobile_Phase Mobile Phase Composition (±2%) LC_Separation->Mobile_Phase Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision

Caption: Workflow for the robustness testing of the LC-MS/MS method for Norgestrel.

Method_Comparison_Logic cluster_method_a Method A cluster_method_b Method B (Alternative) IS_A Internal Standard: This compound (Deuterated) Adv_A Advantage: Compensates for Matrix Effects & Analytical Variability IS_A->Adv_A IS_B Internal Standard: Norethisterone (Non-Deuterated) Disadv_B Disadvantage: Potential for Differential Matrix Effects & Recovery IS_B->Disadv_B Analyte Analyte: Norgestrel Analyte->IS_A Analyte->IS_B

Caption: Logical comparison of the internal standards used in Method A and Method B.

Comparative analysis of Norgestrel-d5 from different suppliers.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of Norgestrel-d5, a deuterated synthetic progestin, from various suppliers. Designed for researchers, scientists, and professionals in drug development, this document outlines key quality attributes and detailed experimental protocols for their evaluation. While direct comparative data is not publicly available, this guide equips researchers with the necessary tools to conduct their own independent assessments.

This compound is a critical internal standard in pharmacokinetic and metabolic studies of Norgestrel, a component of hormonal contraceptives. The reliability of such studies hinges on the purity, isotopic enrichment, and stability of the deuterated standard. This guide focuses on the essential experimental procedures to ascertain these parameters.

Supplier Overview

Several reputable suppliers offer this compound for research purposes. While this guide does not endorse any specific supplier, the following are notable sources:

  • Clinivex

  • Aquigen Bio Sciences

  • Santa Cruz Biotechnology

  • MedChemExpress

  • Pharmaffiliates

Researchers are encouraged to request a Certificate of Analysis (CoA) from each supplier, which provides initial data on the product's specifications. However, for rigorous comparative analysis, independent verification is recommended.

Data Presentation: Key Quality Attributes

A thorough comparison of this compound from different suppliers should focus on the following quantitative parameters. Researchers can populate a similar table with their experimental findings.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Chemical Purity (%) ≥ 98.0%
Isotopic Enrichment (%) ≥ 98%
Major Isotopologue d5
Stability (at 2-8°C) No significant degradation over 12 months
Appearance White to off-white solid

Experimental Protocols

Detailed methodologies for the evaluation of critical quality attributes are provided below.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water in a 50:50 (v/v) ratio[1]
Flow Rate 1.0 mL/min
Detection Wavelength 242 nm[1]
Injection Volume 10 µL
Column Temperature 25°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase.

  • Sample Preparation: Prepare sample solutions of this compound from each supplier at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of each sample by comparing the peak area of the this compound peak to the total peak area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This method determines the percentage of Norgestrel molecules that are deuterated to the desired level (d5).

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Range m/z 100-500
Resolution > 60,000
Collision Energy Optimized for fragmentation of this compound

Procedure:

  • Sample Preparation: Prepare solutions of this compound from each supplier at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., acetonitrile).

  • Analysis: Infuse the sample solutions directly into the mass spectrometer or inject them via an LC system. Acquire full scan mass spectra.

  • Data Analysis:

    • Identify the isotopic cluster for the [M+H]+ ion of this compound.

    • Determine the relative abundance of the isotopologues (d0, d1, d2, d3, d4, d5).

    • Calculate the isotopic enrichment for the d5 species.

Stability Assessment

This protocol evaluates the stability of this compound under recommended storage conditions.

Procedure:

  • Sample Storage: Store aliquots of this compound from each supplier in tightly sealed containers at the recommended temperature (typically 2-8°C), protected from light.[2]

  • Initial Analysis: At the beginning of the study (T=0), perform purity analysis by HPLC as described above.

  • Time-Point Analysis: At specified time points (e.g., 3, 6, 9, and 12 months), analyze the stored samples for purity.

  • Evaluation: Compare the purity at each time point to the initial purity. A significant decrease in purity indicates degradation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of Norgestrel.

Experimental_Workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Comparative Experimental Analysis cluster_evaluation Data Evaluation & Selection S1 Source this compound from Multiple Suppliers S2 Request & Review Certificate of Analysis S1->S2 A1 Chemical Purity (HPLC) S2->A1 A2 Isotopic Enrichment (HRMS) S2->A2 A3 Stability Assessment (HPLC over time) S2->A3 E1 Tabulate & Compare Quantitative Data A1->E1 A2->E1 A3->E1 E2 Select Optimal Supplier Based on Data E1->E2

Caption: Experimental workflow for the comparative analysis of this compound.

Norgestrel_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_ovary Ovary GnRH GnRH Release LH LH Surge GnRH->LH Stimulates FSH FSH Release GnRH->FSH Stimulates Ovulation Ovulation LH->Ovulation Induces FSH->Ovulation Supports Follicle Development Norgestrel Norgestrel PR Progesterone Receptor Norgestrel->PR Binds to PR->GnRH Inhibits

Caption: Simplified signaling pathway of Norgestrel's contraceptive action.[3][4][5]

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions. It is the responsibility of the researcher to ensure all methods are appropriately validated.

References

A Head-to-Head Battle: Stable Isotope-Labeled vs. Analogue Internal Standards in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Performance, Selection, and Regulatory Expectations

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioequivalence (BE) studies, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data reliability and regulatory acceptance. An internal standard is indispensable in liquid chromatography-mass spectrometry (LC-MS) bioanalysis for correcting variability during sample processing and analysis.[1] The two primary contenders for this crucial role are the Stable Isotope-Labeled Internal Standard (SIL-IS) and the Analogue Internal Standard (Analog-IS). This guide provides an objective comparison of their performance, supported by experimental data, and outlines the regulatory framework governing their use.

Performance Snapshot: A Tale of Two Standards

The fundamental difference between a SIL-IS and an Analog-IS lies in their structure. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), making it nearly chemically and physically identical to the analyte.[2] In contrast, an Analog-IS is a molecule with a similar chemical structure and physicochemical properties to the analyte.[1] This inherent difference dictates their performance in bioanalytical assays.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis.[1] Their near-identical properties to the analyte ensure they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[2] This superior tracking capability generally leads to improved accuracy and precision in the quantification of the analyte. However, the use of deuterium-labeled compounds may sometimes lead to different retention times or recoveries compared to the analyte.[3][4]

Analogue internal standards, while often more readily available and cost-effective, may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization.[3] This can potentially lead to less effective compensation for variability and may impact the accuracy of the results. Nevertheless, with thorough validation, an analogue IS can perform acceptably.[5]

The following tables summarize the comparative performance of SIL-IS and Analog-IS based on published experimental data.

Table 1: Comparison of Precision and Accuracy for Immunosuppressant Drugs

AnalyteInternal Standard TypeWithin-Day Imprecision (%)Between-Day Imprecision (%)Trueness (%)Median Accuracy (%)Reference
Ciclosporin AIsotopically Labeled<10<891-110-2.1[6]
Analogue<10<891-110-2.0[6]
EverolimusIsotopically Labeled<10<891-1109.1[6]
Analogue<10<891-1109.8[6]
SirolimusIsotopically Labeled<10<891-11012.2[6]
Analogue<10<891-11011.4[6]
TacrolimusIsotopically Labeled<10<891-110-1.2[6]
Analogue<10<891-1100.2[6]

Table 2: Performance Comparison in the Quantification of Tacrolimus

ParameterInternal Standard TypeLow Concentration (1.5 ng/mL)High Concentration (16 ng/mL)Reference
Imprecision (%) Isotope-Labeled (TAC ¹³C,D₂)<3.09<3.09[7]
Analogue (Ascomycin)<3.63<3.63[7]
Accuracy (%) Isotope-Labeled (TAC ¹³C,D₂)99.55 - 100.6399.55 - 100.63[7]
Analogue (Ascomycin)97.35 - 101.7197.35 - 101.71[7]
Absolute Recovery (%) Isotope-Labeled (TAC ¹³C,D₂)78.3778.37[7]
Analogue (Ascomycin)75.6675.66[7]
Matrix Effect (%) Isotope-Labeled (TAC ¹³C,D₂)-16.64-16.64[7]
Analogue (Ascomycin)-28.41-28.41[7]

Table 3: Comparative Performance for Everolimus Quantification

ParameterInternal Standard TypeValueReference
Lower Limit of Quantification (LLOQ) Everolimus-d4 (SIL-IS)1.0 ng/mL[5]
32-desmethoxyrapamycin (Analog-IS)1.0 ng/mL[5]
Analytical Recovery (%) Both98.3% - 108.1%[5]
Total Coefficient of Variation (%) Both4.3% - 7.2%[5]
Slope (vs. independent LC-MS/MS method) Everolimus-d4 (SIL-IS)0.95[5]
32-desmethoxyrapamycin (Analog-IS)0.83[5]
Coefficient of Correlation (r) Both> 0.98[5]

The Regulatory Arena: Guidelines for Internal Standard Use

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for bioanalytical method validation that address the use of internal standards. The ICH M10 guideline on bioanalytical method validation is a key document that harmonizes the expectations of many regulatory agencies.

According to these guidelines, the internal standard should be structurally similar to the analyte.[2] A stable isotope-labeled version of the analyte is generally the preferred choice.[1] When using a SIL-IS, it is important to verify its isotopic purity and ensure that no isotopic exchange reactions occur. The selection of an IS and its concentration should be justified.

The variability of the internal standard response should be monitored during sample analysis to identify potential issues with the analytical method.[1] While some variability is expected, significant or trending changes in the IS response may indicate problems such as inconsistent extraction recovery, matrix effects, or instrument instability, which could compromise the accuracy of the study data.[1]

Decision Pathway for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a typical decision-making process.

IS_Selection_Pathway start Start: Analyte Identified for Bioanalysis check_sil_is Is a Stable Isotope-Labeled IS (SIL-IS) Commercially Available? start->check_sil_is evaluate_sil_is Evaluate SIL-IS Performance: - Isotopic Purity - No Isotopic Exchange - Co-elution with Analyte check_sil_is->evaluate_sil_is Yes search_analog_is Search for a Suitable Structural Analogue IS (Analog-IS) check_sil_is->search_analog_is No select_sil_is Select SIL-IS evaluate_sil_is->select_sil_is Passes Evaluation evaluate_sil_is->search_analog_is Fails Evaluation end end select_sil_is->end Proceed to Method Validation evaluate_analog_is Evaluate Analog-IS Performance: - Similar Physicochemical Properties - Chromatographic Separation from Analyte - Similar Extraction Recovery and Matrix Effects search_analog_is->evaluate_analog_is select_analog_is Select Analog-IS evaluate_analog_is->select_analog_is Passes Evaluation custom_synthesis Consider Custom Synthesis of SIL-IS evaluate_analog_is->custom_synthesis Fails Evaluation select_analog_is->end custom_synthesis->evaluate_sil_is Feasible end_reassess Re-evaluate Analytical Strategy custom_synthesis->end_reassess Not Feasible

Internal Standard Selection Workflow

Experimental Protocol for Internal Standard Validation

A rigorous validation of the chosen internal standard is paramount to ensure the reliability of the bioanalytical method. The following protocol outlines the key experiments for validating and comparing the performance of a SIL-IS and an Analog-IS.

Objective: To validate the chosen internal standard (SIL-IS or Analog-IS) and compare its performance in terms of selectivity, matrix effect, recovery, and its impact on the accuracy and precision of the analytical method.

Materials:

  • Analyte reference standard

  • SIL-IS and/or Analog-IS reference standard

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • All necessary reagents and solvents for sample preparation and LC-MS analysis

Experimental Workflow Diagram:

IS_Validation_Workflow start Start: Method Development with Chosen IS (SIL-IS or Analog-IS) selectivity 1. Selectivity Assessment start->selectivity matrix_effect 2. Matrix Effect Evaluation selectivity->matrix_effect recovery 3. Recovery Determination matrix_effect->recovery accuracy_precision 4. Accuracy and Precision Runs recovery->accuracy_precision stability 5. Stability Assessment accuracy_precision->stability end End: IS Validated for Use in Bioequivalence Study stability->end

Internal Standard Validation Workflow

Detailed Methodologies:

1. Selectivity:

  • Objective: To ensure that there are no interfering peaks from endogenous matrix components at the retention times of the analyte and the IS.

  • Procedure:

    • Analyze blank matrix samples from at least six different sources.

    • Analyze blank matrix samples spiked with the IS only.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

2. Matrix Effect:

  • Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the IS.

  • Procedure:

    • Prepare three sets of samples at low and high concentrations of the analyte and a constant concentration of the IS:

      • Set A: Analyte and IS in neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

    • Calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak area in Set B) / (Mean peak area in Set A).

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the six different matrix lots should be ≤15%.

3. Recovery:

  • Objective: To determine the extraction efficiency of the analyte and the IS from the biological matrix.

  • Procedure:

    • Prepare two sets of samples at low, medium, and high concentrations of the analyte and a constant concentration of the IS:

      • Set 1: Spiked matrix samples that are extracted.

      • Set 2: Extracted blank matrix samples spiked with the analyte and IS post-extraction (representing 100% recovery).

    • Calculate the recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.

  • Acceptance Criteria: The recovery of the analyte and the IS should be consistent and reproducible, although it does not need to be 100%.

4. Accuracy and Precision:

  • Objective: To assess the performance of the entire analytical method using the chosen IS.

  • Procedure:

    • Analyze quality control (QC) samples at LLOQ, low, medium, and high concentrations in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision: The CV should be ≤15% (≤20% at LLOQ).

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% (±20% at LLOQ) of the nominal concentration.

5. Stability:

  • Objective: To ensure the stability of the IS in stock solutions and in the biological matrix under various storage conditions.

  • Procedure:

    • Evaluate the stability of the IS stock solution at room temperature and refrigerated conditions.

    • Evaluate the stability of the analyte and IS in the biological matrix through freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Logical Relationship of Key Validation Parameters

The validation of an internal standard is an integrated process where each parameter is interconnected to ensure the overall reliability of the bioanalytical method.

Validation_Logic cluster_cause Fundamental Method Characteristics cluster_effect Overall Method Performance Method_Reliability Reliable Bioanalytical Method for BE Studies Accuracy_Precision Accuracy & Precision (Method Performance) Method_Reliability->Accuracy_Precision Selectivity Selectivity (No Interference) Matrix_Effect Consistent Matrix Effect (IS Tracks Analyte) Recovery Consistent Recovery (IS Tracks Analyte) Accuracy_Precision->Selectivity Accuracy_Precision->Matrix_Effect Accuracy_Precision->Recovery Stability Stability (Analyte and IS Integrity) Accuracy_Precision->Stability

Interdependence of Validation Parameters

References

Safety Operating Guide

Proper Disposal of Norgestrel-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Norgestrel-d5, a deuterated analog of the potent synthetic progestin Norgestrel, is critical for ensuring laboratory safety and preventing environmental contamination. Due to its high hormonal activity and significant aquatic toxicity, this compound must be managed as a hazardous or pharmaceutical waste, following strict institutional and regulatory protocols. Under no circumstances should this compound be disposed of via sewer systems or in general laboratory trash.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure. Overexposure may lead to reproductive disorders.[1]

Key Handling Precautions:

  • Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Avoid Contamination: Prevent spills and avoid creating dust.[1][3] After handling, wash hands and any exposed skin thoroughly.[1][2]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is through a licensed waste disposal facility. This ensures the compound is destroyed in a compliant manner, typically via high-heat incineration.

  • Waste Classification: Treat this compound as a hazardous or pharmaceutical waste, in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.

  • Segregation and Containment:

    • Place all waste this compound, including contaminated materials (e.g., weighing boats, pipette tips, gloves), into a dedicated, sealed, and clearly labeled waste container.

    • The container label should identify the contents as "Hazardous Pharmaceutical Waste: this compound" and include appropriate hazard symbols.

  • Engage Professional Disposal Service:

    • Contact your institution's EHS office to arrange for a pickup.

    • If an EHS office is not available, contract a certified hazardous waste management company for transport and disposal.

  • Documentation: Maintain meticulous records of the disposed quantity and the disposal date, and retain any waste manifests or certificates of destruction provided by the disposal company.[4]

Prohibited Disposal Methods:

  • Sewer Disposal: Do not flush this compound down the drain.[5] Its active component, levonorgestrel, is a potent endocrine disruptor that is not fully removed by wastewater treatment and poses a significant risk to aquatic ecosystems even at very low concentrations.[6][7][8]

  • General Trash Disposal: Do not dispose of this compound in the regular trash. This can lead to environmental release and does not comply with regulations for hazardous pharmaceutical waste.

Hazard and Regulatory Summary

The following table summarizes key hazard information and regulatory guidelines pertinent to the disposal of Norgestrel and its analogs.

Hazard CategoryDescriptionSource
GHS Hazard Statements H351: Suspected of causing cancer. H360: May damage fertility or the unborn child. H410: Very toxic to aquatic life with long lasting effects.[9]
GHS Precautionary Statement P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[3]
Primary Regulatory Body Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10]
Key Regulation EPA's Subpart P rule prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

This compound Disposal Workflow

The following diagram outlines the mandatory, step-by-step procedure for the compliant disposal of this compound waste in a laboratory setting.

cluster_0 Compliant Disposal Pathway cluster_1 Prohibited Disposal Methods start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Package in Labeled, Sealed Waste Container ppe->contain segregate Segregate from General & Biohazardous Waste contain->segregate contact Contact Institutional EHS or Licensed Waste Hauler segregate->contact dispose Arrange Professional Disposal (e.g., Incineration) contact->dispose document Complete & Retain Waste Manifest / Records dispose->document end Compliant Disposal Complete document->end sewer Sewer (Sink) Disposal prohibited PROHIBITED Severe Environmental Hazard & Regulatory Violation sewer->prohibited trash General Trash Disposal trash->prohibited

Caption: Workflow for the safe and compliant disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Norgestrel-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Norgestrel-d5, a deuterated synthetic progestin. All personnel must adhere to these procedures to mitigate risks associated with this potent compound.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following PPE must be worn at all times in the designated handling areas:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

  • Lab Coat: A dedicated, disposable lab coat or a lab coat made of a non-porous material should be worn and laundered separately from other clothing.[1]

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is essential. The specific type of respirator should be determined by a risk assessment.

Quantitative Hazard Data

While a specific Occupational Exposure Limit (OEL) for Norgestrel has not been established, the principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure.[1] The following table summarizes key toxicological data for Norgestrel, which should be considered indicative for this compound.

Data PointValueSpeciesRoute
LD50>5000 mg/kgRatOral
LD501470 mg/kgRatIntraperitoneal
LD50>5000 mg/kgRatSubcutaneous
LD50>5000 mg/kgMouseOral
LD502990 mg/kgMouseIntraperitoneal
LD50>5000 mg/kgMouseSubcutaneous

Step-by-Step Handling and Disposal Protocol

1. Preparation and Weighing:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Before use, carefully inspect the container for any damage.

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Clean all equipment thoroughly after use following the decontamination procedure outlined below.

2. Solution Preparation:

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within a designated and clearly marked area.

  • Avoid skin contact with solutions containing this compound.

4. Decontamination and Cleaning:

  • All surfaces and equipment contaminated with this compound must be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse with an appropriate solvent and then soap and water.

  • Dispose of all cleaning materials (wipes, paper towels, etc.) as hazardous waste.

5. Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations. Incineration is the preferred method for the disposal of pharmaceutical waste.

Emergency Procedures

In case of skin contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention.

In case of eye contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Handling this compound

Norgestrel_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) prep_fume_hood Work in Chemical Fume Hood or Glove Box prep_ppe->prep_fume_hood Enter Lab prep_inspect Inspect Container prep_fume_hood->prep_inspect prep_weigh Weigh this compound (Use Dedicated Equipment) prep_inspect->prep_weigh exp_dissolve Prepare Solution (Add Solvent to Powder) prep_weigh->exp_dissolve Proceed to Experiment exp_conduct Conduct Experiment (Designated Area) exp_dissolve->exp_conduct cleanup_decon Decontaminate Surfaces & Equipment exp_conduct->cleanup_decon Experiment Complete cleanup_solid_waste Dispose of Solid Waste (Hazardous Waste) cleanup_decon->cleanup_solid_waste cleanup_liquid_waste Dispose of Liquid Waste (Hazardous Waste) cleanup_solid_waste->cleanup_liquid_waste cleanup_remove_ppe Doff PPE & Dispose as Hazardous Waste cleanup_liquid_waste->cleanup_remove_ppe emergency_spill Spill emergency_action Follow Emergency Procedures (SDS/Protocol) emergency_spill->emergency_action If Occurs emergency_exposure Personal Exposure emergency_exposure->emergency_action If Occurs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.